Ro-15-2041
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
77448-87-4 |
|---|---|
Molecular Formula |
C12H12BrN3O |
Molecular Weight |
294.15 g/mol |
IUPAC Name |
7-bromo-3,6-dimethyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one |
InChI |
InChI=1S/C12H12BrN3O/c1-6-8-5-16-7(2)11(17)15-12(16)14-10(8)4-3-9(6)13/h3-4,7H,5H2,1-2H3,(H,14,15,17) |
InChI Key |
IASFSCWLFJGXQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=NC3=C(CN12)C(=C(C=C3)Br)C |
Origin of Product |
United States |
Foundational & Exploratory
Ro-15-2041: A Technical Guide to a Selective cAMP-Phosphodiesterase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of Ro-15-2041, a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). The document details the compound's mechanism of action within the cAMP signaling cascade, presents its inhibitory activity through quantitative data, and outlines detailed experimental protocols for its characterization. This guide is intended to serve as a core resource for researchers investigating cAMP signaling, platelet function, and the therapeutic potential of selective PDE inhibitors.
Introduction to this compound
This compound is a selective platelet phosphodiesterase inhibitor recognized for its antithrombotic properties. Its primary mechanism involves the inhibition of the enzyme responsible for the degradation of cAMP, a critical second messenger in numerous cellular signaling pathways.[1][2] By preventing cAMP breakdown, this compound effectively elevates intracellular cAMP levels, thereby potentiating signaling cascades that regulate a variety of physiological processes, most notably the inhibition of platelet aggregation. The compound shows marked selectivity for platelet cAMP-phosphodiesterase, making it a valuable tool for studying cAMP-mediated pathways in thrombotic events.
Mechanism of Action: The cAMP Signaling Pathway
The effects of this compound are best understood within the context of the cAMP-dependent signaling pathway. This cascade is a fundamental mechanism for cell communication.[1]
-
Activation: The pathway is typically initiated when an extracellular ligand (e.g., a hormone or neurotransmitter) binds to a G protein-coupled receptor (GPCR) on the cell surface.[1][3]
-
Signal Transduction: This binding activates an associated stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase.[1]
-
Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP.[1]
-
Downstream Effects: As a second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream proteins, leading to specific cellular responses.[2][3]
-
Signal Termination: The signaling cascade is terminated by phosphodiesterases (PDEs), a family of enzymes that hydrolyze cAMP into the inactive 5'-AMP, thus regulating the duration and intensity of the signal.[1][2][4]
This compound exerts its effect by selectively inhibiting the action of cAMP-specific PDEs. This inhibition prevents the degradation of cAMP, leading to its accumulation within the cell and an amplified and prolonged PKA-mediated response.
References
- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 2. Cyclic AMP, Protein Kinase A, and Phosphodiesterases: Proceedings of an International Workshop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Ro-15-2041: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-15-2041 is a potent and selective inhibitor of platelet cyclic adenosine monophosphate (cAMP) phosphodiesterase, demonstrating significant anti-thrombotic properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative inhibitory data, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Introduction
Platelet activation and aggregation are critical events in hemostasis and thrombosis. Intracellular signaling cascades tightly regulate these processes, with cyclic nucleotides such as cAMP playing a pivotal inhibitory role. Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. In human platelets, the primary enzyme responsible for cAMP degradation is a calmodulin-independent phosphodiesterase, now identified as PDE3A. Inhibition of this enzyme leads to an increase in intracellular cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of various substrate proteins that ultimately suppress platelet activation and aggregation. This compound has been identified as a selective inhibitor of this platelet cAMP-PDE, making it a valuable tool for studying platelet function and a potential lead compound for the development of anti-platelet therapies.
Mechanism of Action
This compound exerts its pharmacological effects through the selective inhibition of a calmodulin-independent cAMP phosphodiesterase, primarily the PDE3A isoform, which is highly expressed in platelets. By inhibiting the hydrolysis of cAMP to AMP, this compound leads to an accumulation of intracellular cAMP. This, in turn, activates PKA, a key downstream effector. Activated PKA phosphorylates a number of intracellular proteins that collectively inhibit various platelet functions, including calcium mobilization, granule secretion, and conformational changes in integrin αIIbβ3, a receptor crucial for platelet aggregation.
Quantitative Pharmacological Data
The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The available quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Tissue/Enzyme Source |
| IC₅₀ (cAMP PDE activity) | 70 nM | Human Platelet Supernatants |
| IC₅₀ (Platelet Aggregation) | 1-3 µM | Human Platelet-Rich Plasma |
Data sourced from multiple studies.[1]
Table 2: Selectivity Profile of this compound
| Tissue/Organ | Potency vs. Platelets |
| Human Brain | At least 1000 times less potent |
| Rabbit Uterus | At least 1000 times less potent |
Signaling Pathway
The inhibitory effect of this compound on platelet aggregation is mediated through the potentiation of the canonical cAMP signaling pathway.
Caption: Signaling pathway of this compound in platelets.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a method to determine the in vitro potency of this compound in inhibiting PDE3A activity.
Caption: Workflow for a PDE inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol.
-
Enzyme: Purified human recombinant PDE3A.
-
Substrate: [³H]-cAMP (specific activity ~30 Ci/mmol).
-
Inhibitor: this compound dissolved in DMSO and serially diluted.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, PDE3A enzyme solution, and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cAMP to a final concentration of 1 µM.
-
Incubate for 15 minutes at 30°C. The reaction time should be optimized to ensure that less than 20% of the substrate is hydrolyzed in the uninhibited control.
-
Terminate the reaction by boiling for 2 minutes.
-
Cool the samples on ice.
-
Add 5'-nucleotidase (from Crotalus atrox) and incubate for a further 10 minutes at 30°C to convert the [³H]-AMP to [³H]-adenosine.
-
-
Separation and Quantification:
-
Apply the reaction mixture to an anion-exchange resin column (e.g., Dowex).
-
Elute the [³H]-adenosine with water. The unreacted [³H]-cAMP and the [³H]-AMP will be retained by the resin.
-
Quantify the amount of [³H]-adenosine in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation.
Caption: Workflow for a platelet aggregation assay.
Methodology:
-
Sample Preparation:
-
Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP if necessary.
-
Pipette PRP into an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C for at least 5 minutes.
-
Add this compound at various concentrations or its vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate platelet aggregation by adding a submaximal concentration of a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of platelet function and cAMP signaling. Its high potency and selectivity for platelet PDE3A make it a specific inhibitor of platelet aggregation. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the fields of hemostasis, thrombosis, and cardiovascular pharmacology. Further studies to fully elucidate its selectivity profile against all PDE subtypes and to explore its in vivo efficacy and safety are warranted to assess its full therapeutic potential.
References
In Vitro Effects of Ro-15-2041 on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-15-2041 is a potent and selective inhibitor of platelet cyclic adenosine monophosphate (cAMP) phosphodiesterase, exhibiting significant in vitro anti-platelet aggregation properties. This document provides a comprehensive technical overview of the in vitro effects of this compound on platelet aggregation. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and thrombosis research.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The intracellular second messenger cyclic adenosine monophosphate (cAMP) plays a pivotal role in inhibiting platelet activation and aggregation. Phosphodiesterases (PDEs) are enzymes that hydrolyze cAMP, thereby downregulating its inhibitory effects. This compound is an imidazoquinazolinone derivative that has been identified as a selective inhibitor of platelet cAMP phosphodiesterase. By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to a reduction in platelet aggregation induced by various agonists.
Quantitative Data on the In Vitro Effects of this compound
The inhibitory effects of this compound on platelet aggregation and cAMP phosphodiesterase activity have been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Inhibitory Potency of this compound on Platelet Aggregation
| Agonist(s) | Species | Preparation | IC50 (µM) | Reference |
| Common platelet agonists | Human, Rabbit, Monkey | Platelet-Rich Plasma (PRP) | 1 - 3 | [1][2] |
| Not specified | Not specified | Not specified | 1 - 5 | [2] |
Table 2: Inhibitory Potency of this compound on Platelet cAMP Phosphodiesterase
| Enzyme Source | IC50 (nM) | Reference |
| Human Platelets | 70 | [1] |
Experimental Protocols
This section details the methodologies for the key in vitro experiments used to characterize the effects of this compound on platelet function.
Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method used to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
3.1.1. Materials
-
Human venous blood collected into 3.8% (w/v) sodium citrate.
-
Platelet agonists (e.g., Adenosine Diphosphate (ADP), Collagen, Thrombin).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
3.1.2. Method
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the upper PRP layer.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes.
-
Collect the supernatant PPP to be used as a reference (100% light transmission).
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5-10 minutes.
-
Add a specific concentration of this compound or vehicle control to the PRP and incubate for a defined period (e.g., 1-5 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the platelet agonist to induce aggregation.
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is determined from a concentration-response curve.
-
cAMP Phosphodiesterase Activity Assay
This protocol outlines a method to determine the inhibitory effect of this compound on platelet cAMP phosphodiesterase activity.
3.2.1. Materials
-
Human platelets.
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
[³H]-cAMP (radiolabeled substrate).
-
This compound.
-
Snake venom phosphodiesterase (for conversion of AMP to adenosine).
-
Anion-exchange resin.
-
Scintillation cocktail and counter.
3.2.2. Method
-
Preparation of Platelet Lysate:
-
Isolate and wash human platelets.
-
Lyse the platelets in a suitable buffer to release the intracellular enzymes.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the phosphodiesterase.
-
-
Enzyme Reaction:
-
In a reaction tube, combine the platelet lysate, [³H]-cAMP, and varying concentrations of this compound or vehicle control.
-
Incubate the mixture at 37°C for a specific time to allow for the enzymatic conversion of [³H]-cAMP to [³H]-AMP.
-
-
Termination of Reaction and Conversion to Adenosine:
-
Stop the reaction by boiling or adding a stop solution.
-
Add snake venom phosphodiesterase to convert the [³H]-AMP to [³H]-adenosine.
-
-
Separation and Quantification:
-
Add an anion-exchange resin to the mixture. The resin binds the unreacted negatively charged [³H]-cAMP, while the neutral [³H]-adenosine remains in the supernatant.
-
Centrifuge the tubes and collect the supernatant.
-
Add the supernatant to a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of [³H]-adenosine is proportional to the cAMP phosphodiesterase activity.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value from a concentration-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
References
An In-depth Technical Guide to the Discovery and Development of Flumazenil (Ro 15-1788)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of Flumazenil (formerly known as Ro 15-1788), a pivotal molecule in the field of neuropharmacology. Flumazenil is a selective, competitive antagonist of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Its discovery in the late 1970s by Hoffmann-La Roche was a serendipitous event that profoundly advanced the understanding of GABA-A receptor pharmacology and provided a critical tool for reversing benzodiazepine-induced sedation and overdose.[1] This document details the history of its development, its mechanism of action, key preclinical and clinical findings, and the experimental methodologies employed in its characterization. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Flumazenil, with the laboratory designation Ro 15-1788, is an imidazobenzodiazepine that selectively and competitively inhibits the binding of benzodiazepines to the GABA-A receptor complex.[2] Unlike benzodiazepine agonists, which enhance the effect of GABA, leading to sedation, anxiolysis, and anticonvulsant effects, flumazenil blocks these effects.[2][3] Marketed under trade names such as Anexate and Romazicon, it has become an indispensable tool in clinical practice for the reversal of benzodiazepine-induced anesthesia and the management of benzodiazepine overdose.[1][3] This guide will provide a deep dive into the scientific journey of this important therapeutic agent.
Discovery and Synthesis
The discovery of Flumazenil at Hoffmann-La Roche in 1979 was a landmark in medicinal chemistry.[1] While the initial goal was to develop novel benzodiazepine agonists, the screening of a new series of imidazobenzodiazepines led to the identification of Ro 15-1788, a compound that surprisingly antagonized the effects of diazepam.[1]
The synthesis of Flumazenil has been approached through several routes. A common method involves the condensation of 5-fluoro-2-nitrobenzoic acid with a sarcosine ester, followed by a reduction and cyclization to form the key benzodiazepine-2,5-dione intermediate. Subsequent halogenation and cycloaddition reactions yield Flumazenil.[3] More recent advancements have focused on developing more environmentally friendly and efficient synthesis methods, including one-pot, one-step processes for radiolabeling with isotopes like ¹⁸F for use in positron emission tomography (PET) imaging.[4][5]
Mechanism of Action
Flumazenil exerts its pharmacological effects by acting as a competitive antagonist at the benzodiazepine binding site of the GABA-A receptor.[2][3][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.[7][8] Benzodiazepines bind to an allosteric site on the receptor, enhancing the affinity of GABA for its binding site and increasing the frequency of channel opening.[9]
Flumazenil binds with high affinity to this same allosteric site but lacks intrinsic efficacy, meaning it does not modulate the receptor's function on its own.[10] By occupying the binding site, it prevents benzodiazepine agonists from binding and exerting their effects.[2] This competitive antagonism is reversible, and the duration of action of Flumazenil is dependent on its dose and pharmacokinetic profile.[4]
Preclinical Pharmacology
In Vitro Studies
The affinity and selectivity of Flumazenil for the benzodiazepine binding site have been extensively characterized through in vitro radioligand binding assays. These studies typically utilize brain homogenates and a radiolabeled ligand, such as [³H]Flumazenil or [³H]flunitrazepam.
Table 1: In Vitro Binding Affinity of Flumazenil (Ro 15-1788)
| Radioligand | Preparation | IC50 (nmol/L) | Kd (nmol/L) | Reference |
| [³H]Diazepam | Rat cerebral cortex | 2.3 ± 0.6 | - | [11] |
| [³H]Flumazenil | Rat cerebral cortex | - | 1.0 ± 0.1 | [11] |
| [³H]Flumazenil | Human hippocampal formation | - | 1.57 ± 0.20 - 3.08 ± 0.01 | [12] |
Electrophysiological studies, such as whole-cell patch-clamp recordings from cultured neurons or oocytes expressing GABA-A receptors, have confirmed Flumazenil's antagonist properties. These experiments demonstrate that Flumazenil itself has little to no effect on GABA-evoked currents but effectively reverses the potentiation of these currents by benzodiazepine agonists.[13][14]
In Vivo Studies
In vivo studies in various animal models, including mice, rats, and monkeys, have demonstrated Flumazenil's ability to antagonize the behavioral and physiological effects of benzodiazepines. These effects include sedation, ataxia, muscle relaxation, and anticonvulsant activity.[12]
Table 2: In Vivo Efficacy of Flumazenil (Ro 15-1788) in Animal Models
| Animal Model | Benzodiazepine | Effect Measured | Flumazenil Dose | Outcome | Reference |
| Mice | Diazepam | Anticonvulsant effect | 5-20 mg/kg | Antagonism of diazepam's effects | [6][8] |
| Rats | Allopregnanolone | Reduction in motor activity | 10 mg/kg | Prevention of reduction | [6][8] |
| BALB/c Mice | - | Anxiety (elevated plus maze) | 1 mg/kg | Anxiolytic effect | [6] |
Toxicological studies have shown that Flumazenil has a very low toxicity profile, with high non-lethal doses in mice and rats.[15]
Clinical Pharmacology
Pharmacokinetics
The pharmacokinetic profile of Flumazenil in humans is characterized by rapid absorption, distribution, and elimination.
Table 3: Pharmacokinetic Parameters of Flumazenil in Humans
| Parameter | Value | Reference |
| Bioavailability (oral) | 16% | [4][16] |
| Time to Peak Plasma Concentration (oral) | 20-90 minutes | [4][16] |
| Elimination Half-life | 0.7 - 1.3 hours | [4] |
| Volume of Distribution (Vss) | 1.06 L/kg | [16] |
| Plasma Clearance | 520 - 1300 mL/min | [4] |
| Plasma Protein Binding | ~40% | [4] |
Due to its rapid hepatic metabolism and short half-life, repeated doses may be necessary to maintain its antagonistic effects, especially in cases of overdose with long-acting benzodiazepines.[4]
Clinical Efficacy and Safety
Numerous clinical trials have established the efficacy and safety of Flumazenil in reversing the central nervous system effects of benzodiazepines.[9][17] It is effective in reversing sedation following anesthesia and in the management of benzodiazepine overdose.[18] The typical intravenous dose for adults is an initial 0.2 mg, with subsequent doses of 0.1 mg as needed, up to a total of 1 mg.[18]
While generally well-tolerated, Flumazenil can precipitate withdrawal symptoms, including seizures, in patients with chronic benzodiazepine dependence.[15]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation. Resuspend the pellet in fresh buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]Flumazenil), and varying concentrations of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known benzodiazepine).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a general method for assessing the effect of Flumazenil on GABA-A receptor function in a cellular system.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 cells) and transfect them with cDNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α1, β2, γ2).
-
Electrophysiological Recording: After 24-48 hours, place a coverslip with the transfected cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external recording solution.
-
Patch-Clamp: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a single cell (giga-seal). Rupture the membrane patch to achieve the whole-cell configuration.
-
Drug Application: Clamp the cell at a holding potential (e.g., -60 mV). Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
Modulation: Co-apply GABA with a benzodiazepine agonist to observe potentiation of the current. Then, co-apply GABA, the benzodiazepine agonist, and Flumazenil to observe the reversal of potentiation.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents under each condition. Compare the current amplitudes to quantify the antagonistic effect of Flumazenil.
Conclusion
The discovery and development of Flumazenil (Ro 15-1788) represent a significant achievement in pharmacology. Its journey from a serendipitous discovery to a clinically vital therapeutic agent has not only provided a life-saving antidote for benzodiazepine overdose but has also been instrumental in elucidating the intricacies of GABA-A receptor function. The methodologies developed for its characterization have become standard approaches in neuropharmacological research. As our understanding of the GABAergic system continues to evolve, the story of Flumazenil remains a testament to the importance of rigorous scientific investigation in advancing medicine.
References
- 1. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. CN102267999B - Flumazenil compound and preparation method thereof - Google Patents [patents.google.com]
- 3. CN112979658A - Preparation method of flumazenil - Google Patents [patents.google.com]
- 4. Multi-patient dose synthesis of [18F]Flumazenil via a copper-mediated 18F-fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiosynthesis of [18F]-flumazenil Using an Isotopic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. GABAA receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Target-Mediated Brain Tissue Binding for Small Molecule Inhibitors of Heat Shock Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [(3)H]Flumazenil binding in the human hippocampal formation, frontal cortex and cerebellum detected by high-resolution phosphorimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. Flumazenil decreases surface expression of α4β2δ GABAA receptors by increasing the rate of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. revvity.com [revvity.com]
- 17. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
Ro-15-2041: A Technical Guide to its Role in Cyclic Nucleotide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro-15-2041 is a potent and selective inhibitor of platelet cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), an enzyme responsible for the degradation of the second messenger cAMP. By inhibiting this enzyme, this compound effectively elevates intracellular cAMP levels, leading to the modulation of downstream signaling pathways that regulate platelet function. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cyclic nucleotide signaling, and detailed experimental protocols for its characterization.
Introduction
Cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that play critical roles in a myriad of physiological processes, including platelet activation and aggregation. The intracellular concentrations of these signaling molecules are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 distinct families (PDE1-PDE11), each with multiple isoforms that exhibit tissue-specific expression and substrate specificity. This diversity makes PDEs attractive targets for therapeutic intervention in a range of diseases.
This compound has been identified as a selective inhibitor of cAMP-specific PDE in platelets, demonstrating potent antithrombotic properties. Its mechanism of action centers on the elevation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and initiates a signaling cascade that ultimately inhibits platelet aggregation and activation. This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the biochemical properties of this compound, its effects on cyclic nucleotide signaling, and methodologies for its experimental evaluation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of cAMP phosphodiesterase activity within platelets. This inhibition leads to an accumulation of intracellular cAMP, thereby potentiating the cAMP-dependent signaling pathway.
Phosphodiesterase Inhibition
This compound is a potent inhibitor of platelet cAMP-phosphodiesterase activity with a reported half-maximal inhibitory concentration (IC50) of 70 nM[1]. It exhibits selectivity for a calmodulin-independent isoform of cAMP PDE[1]. While a comprehensive quantitative profile of its inhibitory activity against all PDE subtypes is not extensively documented in publicly available literature, its selectivity for platelet cAMP PDE over those found in other tissues such as the brain, heart, and uterus has been established[1].
Elevation of Intracellular cAMP
By preventing the enzymatic degradation of cAMP to AMP, this compound causes a significant increase in the intracellular concentration of cAMP. This elevation of cAMP is the pivotal event that triggers the downstream signaling cascade responsible for the pharmacological effects of the compound. This effect is particularly pronounced when adenylyl cyclase is stimulated, for example, by prostacyclin[1].
Role in Cyclic Nucleotide Signaling
The increase in intracellular cAMP levels induced by this compound activates Protein Kinase A (PKA), a key effector in the cAMP signaling pathway.
Activation of Protein Kinase A (PKA)
cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that leads to the dissociation of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a variety of substrate proteins on serine and threonine residues, thereby modulating their activity.
Downstream Effects of PKA Activation in Platelets
The activation of PKA in platelets initiates a cascade of events that ultimately leads to the inhibition of platelet activation and aggregation. Key downstream effects include:
-
Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP): PKA-mediated phosphorylation of VASP is a critical step in the inhibition of platelet aggregation.
-
Inhibition of Calcium Mobilization: Elevated cAMP levels and PKA activity lead to a reduction in the release of intracellular calcium stores, a crucial step for platelet activation[1].
-
Inhibition of Platelet Aggregation: The culmination of these signaling events is a potent inhibition of platelet aggregation induced by various agonists[1]. This compound has been shown to inhibit platelet aggregation with an IC50 in the range of 1-3 µM[1].
Data Presentation
The following table summarizes the available quantitative data for this compound. A comprehensive profile of IC50 values against a full panel of PDE subtypes is not currently available in the public domain.
| Parameter | Value | Tissue/Enzyme Source | Reference |
| IC50 for cAMP-PDE Inhibition | 70 nM | Human Platelet Supernatants | [1] |
| IC50 for Platelet Aggregation | 1-3 µM | Human Platelet-Rich Plasma | [1] |
| Selectivity | >1000-fold less potent | Human Brain, Rabbit Uterus | [1] |
| Selectivity | Selective for calmodulin-independent cAMP-PDE | Bovine Enzyme Preparation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Phosphodiesterase Activity Assay
This protocol describes a common method for measuring PDE activity and the inhibitory effect of compounds like this compound.
Objective: To determine the IC50 value of this compound for the inhibition of cAMP phosphodiesterase.
Materials:
-
Purified or partially purified phosphodiesterase enzyme (from platelet lysates or recombinant sources)
-
This compound
-
[³H]-cAMP (radiolabeled substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a fixed concentration of the PDE enzyme, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 30°C.
-
Initiation of Reaction: Start the reaction by adding [³H]-cAMP to a final concentration within the linear range of the enzyme kinetics.
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear phase.
-
Termination of Reaction: Stop the reaction by boiling the tubes for 1 minute.
-
Conversion to Adenosine: Cool the tubes and add 5'-nucleotidase to convert the [³H]-AMP product to [³H]-adenosine. Incubate for a further 10 minutes at 30°C.
-
Separation: Add a slurry of anion-exchange resin to bind the unreacted [³H]-cAMP.
-
Quantification: Centrifuge the tubes and transfer an aliquot of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation cocktail.
-
Measurement: Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Intracellular cAMP Measurement Assay
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels.
Objective: To measure the effect of this compound on intracellular cAMP concentrations in platelets.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
This compound
-
Adenylyl cyclase activator (e.g., prostacyclin or forskolin)
-
Cell lysis buffer
-
cAMP ELISA kit (containing cAMP-coated plates, cAMP-HRP conjugate, primary antibody against cAMP, substrate, and stop solution)
-
Plate reader
Procedure:
-
Cell Treatment: Incubate platelets with varying concentrations of this compound for a defined period. A positive control with a known adenylyl cyclase activator should be included.
-
Cell Lysis: Lyse the platelets using the provided lysis buffer to release intracellular components, including cAMP.
-
ELISA Procedure: a. Add cell lysates and cAMP standards to the wells of the cAMP-coated microplate. b. Add the primary antibody against cAMP to each well. c. Add the cAMP-HRP conjugate to each well. d. Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding. e. Wash the plate to remove unbound reagents. f. Add the substrate solution and incubate to allow for color development. g. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the cAMP standards. Use this curve to determine the concentration of cAMP in the cell lysates.
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry to assess the effect of this compound on platelet aggregation.
Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
This compound
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
Saline
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: Prepare PRP and PPP from fresh whole blood by differential centrifugation.
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
Sample Preparation: Place an aliquot of PRP in a cuvette with a stir bar and allow it to equilibrate to 37°C in the aggregometer.
-
Inhibitor Incubation: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time.
-
Initiation of Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Determine the maximum aggregation for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Conclusion
This compound is a valuable research tool for investigating the role of cAMP signaling in platelet function. Its potency and selectivity as a platelet cAMP phosphodiesterase inhibitor make it a useful pharmacological agent for studying the downstream consequences of elevated intracellular cAMP. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other similar compounds. Further research to fully elucidate its inhibitory profile against all PDE subtypes would provide a more complete understanding of its selectivity and potential off-target effects. This in-depth knowledge is crucial for the development of novel antithrombotic therapies targeting cyclic nucleotide signaling pathways.
References
Unveiling the Antithrombotic Potential of Ro-15-2041: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding novel compounds with antithrombotic properties is of paramount importance in the quest for safer and more effective therapies for cardiovascular diseases. This technical guide provides a comprehensive overview of the core antithrombotic properties of Ro-15-2041, a potent and selective platelet phosphodiesterase inhibitor.
Core Mechanism of Action: Selective Inhibition of Platelet cAMP Phosphodiesterase
This compound, with the chemical name 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one, exerts its antithrombotic effects primarily through the selective inhibition of cyclic AMP (cAMP) phosphodiesterase (PDE) within platelets.[1][2] This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the inhibition of key platelet functions such as aggregation and granule release, which are critical for thrombus formation.[3][4]
The selectivity of this compound for platelet PDE is a key feature. While it potently inhibits cAMP-phosphodiesterase activity in human platelets, its activity is significantly lower in other tissues such as the heart, brain, and uterus, suggesting a favorable therapeutic window with potentially fewer off-target effects.[1]
Caption: Signaling Pathway of this compound in Platelets.
Quantitative Efficacy Data
The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
Table 1: Inhibition of Platelet Aggregation by this compound
| Species | Agonist | IC50 (µM) |
| Human | Various common agonists | 1 - 3 |
| Other (unspecified) | Various common agonists | 1 - 3 |
Data sourced from MedChemExpress and a study on the pharmacological actions of nobiletin.[1][5]
Table 2: Inhibition of cAMP Phosphodiesterase (PDE) Activity by this compound
| Enzyme Source | IC50 |
| Human Platelet cAMP-PDE | 70 nM |
| Crude Human Platelet cAMP-PDE | 0.15 µM |
| Human Brain PDE | > 1000x less potent than in platelets |
| Rabbit Uterus PDE | > 1000x less potent than in platelets |
Data sourced from MedChemExpress and a study on cyclic nucleotide phosphodiesterase inhibitors.[1][4]
Pharmacological Effects
The primary pharmacological effect of this compound is the inhibition of platelet function, which underpins its antithrombotic properties. Key observed effects include:
-
Inhibition of Platelet Aggregation: this compound effectively inhibits platelet aggregation induced by a wide range of common agonists.[1][5]
-
Inhibition of Granule Release: The compound inhibits the release of serotonin and β-thromboglobulin from activated platelets.[1][2]
-
Modulation of Intracellular Calcium: this compound reduces the increase and accelerates the normalization of cytosolic free Ca²⁺ in thrombin-stimulated human platelets.[1][3]
-
Potentiation of Prostacyclin Effects: It enhances the inhibitory effect of prostacyclin on platelets, which also acts by increasing intracellular cAMP levels.[1]
Experimental Methodologies
While detailed, step-by-step experimental protocols for this compound are not extensively published, the available literature points to the use of standard in vitro hematological and biochemical assays.
1. Preparation of Platelet-Rich Plasma (PRP):
-
Whole blood is collected from human or animal subjects in the presence of an anticoagulant (e.g., citrate).
-
The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
2. Platelet Aggregation Assays:
-
PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A platelet agonist (e.g., ADP, collagen, thrombin) is added to induce aggregation.
-
The inhibitory effect of this compound is determined by adding the compound to the PRP at various concentrations prior to the addition of the agonist. The IC50 is then calculated.
3. Measurement of cAMP Levels:
-
Platelets are incubated with this compound and a stimulator of adenylate cyclase (e.g., prostacyclin).
-
The reaction is stopped, and the platelets are lysed.
-
Intracellular cAMP levels are quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
4. Phosphodiesterase (PDE) Activity Assay:
-
PDE enzymes are isolated and purified from platelets or other tissues.
-
The enzyme is incubated with cAMP (the substrate) in the presence and absence of this compound.
-
The activity of the PDE is determined by measuring the rate of cAMP hydrolysis. The IC50 of this compound is the concentration that inhibits 50% of the enzyme's activity.
Caption: Generalized Experimental Workflow.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of platelet cAMP phosphodiesterase with clear antithrombotic properties demonstrated in vitro. Its selectivity for platelet PDE suggests a promising profile for further investigation. The quantitative data on its inhibitory activity and its defined mechanism of action make it a valuable tool for research in thrombosis and hemostasis, and a potential lead compound for the development of novel antiplatelet therapies. Further in vivo studies would be necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)- one (Ro 15-2041), a potent antithrombotic agent that selectively inhibits platelet cyclic AMP-phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ro-15-2041 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the dissolution and application of Ro-15-2041 in in vitro cell culture experiments. The following procedures are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a potent and selective small molecule inhibitor of Kinase X, a critical component of the Growth Factor Y (GFY) signaling cascade. By targeting Kinase X, this compound effectively blocks the phosphorylation of the downstream effector Protein Z, leading to cell cycle arrest at the G1 phase. These application notes provide a framework for utilizing this compound to study the GFY signaling pathway and its effects on cell proliferation.
Solubility Profile
The solubility of this compound was determined in several common laboratory solvents. The data is summarized in the table below. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO and then dilute it to the final working concentration in the cell culture medium.
| Solvent | Solubility |
| DMSO | 100 mg/mL |
| Ethanol | 25 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
| Water | Insoluble |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10-50 mM. For example, for a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg of the compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile, low-retention pipette tips
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in complete cell culture medium. This step is crucial to minimize the final concentration of DMSO in the culture and to prevent precipitation of the compound.
-
Perform a serial dilution from the intermediate stock to prepare the final working concentrations of this compound. Ensure that the final DMSO concentration in the cell culture medium is below 0.5%, as higher concentrations can be toxic to some cell lines.
-
Aspirate the old medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control in your experimental setup by treating a set of cells with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Caption: Mechanism of action of this compound in the GFY signaling pathway.
Caption: Workflow for dissolving this compound and treating cultured cells.
Application Notes and Protocols: Determining the Optimal Concentration of Ro-15-2041 for Platelet Function Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets are key mediators of hemostasis and thrombosis. The identification of novel agents that can modulate platelet function is a significant area of research in the development of anti-thrombotic therapies. Evidence suggests that human platelets possess peripheral-type benzodiazepine receptors (PBRs), and that ligands for these receptors can influence platelet activation.[1][2][3] This document provides a detailed, albeit hypothetical, framework for determining the optimal inhibitory concentration of a novel benzodiazepine analogue, here designated Ro-15-2041, on human platelet function.
The protocols and data presented are based on established methodologies for assessing platelet function and the known effects of other benzodiazepine compounds on platelet signaling pathways.[4][5][6] It is proposed that this compound may inhibit platelet aggregation and activation by modulating intracellular signaling cascades downstream of PBRs, potentially through the inhibition of cyclo-oxygenase and subsequent thromboxane A2 synthesis.[4]
Hypothetical Mechanism of Action of this compound in Platelets
The proposed mechanism of action for this compound is centered on its activity as a ligand for peripheral-type benzodiazepine receptors on platelets. The binding of this compound to these receptors is hypothesized to initiate a signaling cascade that interferes with key pathways of platelet activation. A primary proposed mechanism is the inhibition of arachidonic acid metabolism. By potentially down-regulating the activity of cyclo-oxygenase-1 (COX-1), this compound would reduce the synthesis of thromboxane A2 (TXA2), a potent platelet agonist. This would lead to decreased intracellular calcium mobilization and a reduction in the conformational activation of the glycoprotein IIb/IIIa receptor, which is the final common pathway for platelet aggregation.
Data Presentation: Summary of Hypothetical Quantitative Data
The following tables summarize the expected dose-dependent inhibitory effects of this compound on various parameters of platelet function.
Table 1: Effect of this compound on Arachidonic Acid-Induced Platelet Aggregation
| This compound Concentration (µM) | Maximum Aggregation (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 85 ± 5 | \multirow{6}{*}{12.5} |
| 1 | 78 ± 6 | |
| 5 | 62 ± 7 | |
| 10 | 48 ± 5 | |
| 25 | 25 ± 4 | |
| 50 | 10 ± 3 | |
| 100 | 5 ± 2 |
Table 2: Effect of this compound on Thrombin-Induced P-Selectin Expression
| This compound Concentration (µM) | P-Selectin Positive Platelets (%) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 92 ± 4 | \multirow{6}{*}{15.0} |
| 1 | 85 ± 5 | |
| 5 | 70 ± 6 | |
| 10 | 55 ± 5 | |
| 25 | 30 ± 4 | |
| 50 | 12 ± 3 | |
| 100 | 6 ± 2 |
Table 3: Effect of this compound on Collagen-Induced Thromboxane B2 (TXB2) Production
| This compound Concentration (µM) | TXB2 Concentration (pg/mL) | IC₅₀ (µM) |
| 0 (Vehicle Control) | 250 ± 20 | \multirow{6}{*}{10.0} |
| 1 | 220 ± 18 | |
| 5 | 180 ± 15 | |
| 10 | 120 ± 12 | |
| 25 | 60 ± 8 | |
| 50 | 25 ± 5 | |
| 100 | 10 ± 3 |
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of a novel compound like this compound for inhibiting platelet function.
Protocol 1: Platelet Aggregation by Light Transmission Aggregometry (LTA)
Objective: To measure the effect of this compound on platelet aggregation in response to various agonists.
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.
-
This compound stock solution (e.g., in DMSO).
-
Platelet agonists: Arachidonic Acid (AA), ADP, Collagen.
-
Phosphate Buffered Saline (PBS).
-
Light Transmission Aggregometer.
-
Platelet-Poor Plasma (PPP) for blanking.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature with no brake.
-
Carefully collect the supernatant (PRP).
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP).
-
Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Incubation with this compound:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add varying concentrations of this compound (or vehicle control) to the PRP aliquots and incubate for 10 minutes at 37°C.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Place the PRP sample in the aggregometer cuvette with a stir bar.
-
Add the platelet agonist (e.g., Arachidonic Acid) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of this compound to calculate the IC₅₀ value.
-
Protocol 2: P-Selectin Expression by Flow Cytometry
Objective: To assess the effect of this compound on platelet activation by measuring the surface expression of P-selectin.
Materials:
-
PRP prepared as in Protocol 1.
-
This compound stock solution.
-
Platelet agonist: Thrombin.
-
FITC-conjugated anti-human CD62P (P-selectin) antibody.
-
Isotype control antibody.
-
Paraformaldehyde (PFA) for fixing.
-
Flow cytometer.
Procedure:
-
Incubation and Activation:
-
To aliquots of PRP, add varying concentrations of this compound (or vehicle control) and incubate for 10 minutes at 37°C.
-
Add thrombin to activate the platelets and incubate for 10 minutes at room temperature in the dark.
-
-
Antibody Staining:
-
Add the anti-CD62P antibody or isotype control to the samples and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Fix the platelets by adding an equal volume of 1% PFA.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter.
-
Determine the percentage of P-selectin positive platelets.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of P-selectin expression for each concentration of this compound.
-
Determine the IC₅₀ value as described in Protocol 1.
-
Protocol 3: Thromboxane B2 (TXB2) Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To measure the effect of this compound on the production of thromboxane A2 (measured as its stable metabolite, TXB2).
Materials:
-
PRP prepared as in Protocol 1.
-
This compound stock solution.
-
Platelet agonist: Collagen.
-
Indomethacin (to stop the reaction).
-
Commercial TXB2 ELISA kit.
Procedure:
-
Incubation and Activation:
-
Pre-warm PRP aliquots to 37°C.
-
Add varying concentrations of this compound (or vehicle control) and incubate for 10 minutes.
-
Add collagen to induce platelet activation and TXA2 synthesis. Incubate for 5 minutes at 37°C.
-
Stop the reaction by adding indomethacin.
-
-
Sample Preparation:
-
Centrifuge the samples at 10,000 x g for 5 minutes to pellet the platelets.
-
Collect the supernatant for TXB2 measurement.
-
-
ELISA:
-
Perform the TXB2 ELISA on the supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TXB2 produced for each sample.
-
Determine the percentage of inhibition of TXB2 production and calculate the IC₅₀ value.
-
Conclusion
Based on the hypothetical data, an optimal concentration range for this compound for significant in vitro inhibition of platelet function would be between 10 µM and 25 µM. This range demonstrates substantial inhibition across aggregation, activation, and thromboxane synthesis pathways. Further studies would be required to validate these findings and to assess the in vivo efficacy and safety of this compound as a potential antiplatelet agent. The protocols outlined provide a robust framework for such investigations.
References
- 1. Benzodiazepine receptors on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet peripheral-type benzodiazepine receptor in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral benzodiazepine receptors in platelets of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine analogues inhibit arachidonate-induced aggregation and thromboxane synthesis in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepines inhibit human platelet activation: comparison of the mechanism of antiplatelet actions of flurazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of diazepam and clonazepam on the function of isolated rat platelet and neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ro-15-2041 in Thrombosis Research Models
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and chemical databases, we have been unable to identify a compound designated "Ro-15-2041" with applications in thrombosis research. It is possible that this designation is an internal development code, a historical identifier that is no longer in common use, or a typographical error.
Our search strategy included broad and specific queries for "this compound" in the context of thrombosis, antiplatelet activity, and coagulation. We also investigated compounds with similar "Ro" designations from Hoffmann-La Roche, a common originator of such codes. While other "Ro" compounds were identified with various pharmacological activities, none were linked to thrombosis research under the identifier "this compound."
Without specific information on the chemical structure, mechanism of action, and biological targets of this compound, it is not possible to provide the detailed Application Notes and Protocols as requested. The core requirements of data presentation, experimental protocols, and signaling pathway diagrams are contingent on the availability of foundational research data for this specific compound.
We recommend that researchers verify the compound identifier. Should a corrected name or alternative designation be available, we would be pleased to conduct a new search and generate the requested detailed documentation.
For the benefit of researchers working in the field of thrombosis, we are providing a generalized overview of common thrombosis research models, experimental protocols, and signaling pathways that are frequently employed in the evaluation of novel anti-thrombotic agents. This information is intended to serve as a foundational guide.
I. Overview of Thrombosis Research Models
The study of thrombosis, the formation of a blood clot inside a blood vessel, is critical for the development of new therapies for cardiovascular diseases such as myocardial infarction and stroke.[1] Research in this area relies on a variety of in vitro and in vivo models to elucidate the complex interplay between platelets, coagulation factors, and the vessel wall.[2][3]
In Vitro Models: These models are essential for initial screening and mechanistic studies of anti-thrombotic compounds.[3]
-
Platelet Aggregometry: This is a fundamental technique to assess the ability of a compound to inhibit platelet aggregation induced by various agonists like ADP, collagen, and thrombin.[4]
-
Flow-Based Assays: Microfluidic devices simulating blood flow in vessels allow for the study of platelet adhesion and thrombus formation under shear stress, providing a more physiologically relevant environment.[3]
-
Clot Lysis Assays: These assays measure the ability of a compound to promote the dissolution of a pre-formed clot, which is relevant for thrombolytic therapies.
In Vivo Models: Animal models are crucial for evaluating the efficacy and safety of potential anti-thrombotic drugs in a whole-organism context.[2][5][6]
-
Ferric Chloride (FeCl₃)-Induced Thrombosis: Topical application of ferric chloride to an artery or vein induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus. This model is widely used to study arterial and venous thrombosis.[7]
-
Laser-Induced Thrombosis: A focused laser beam is used to induce a precise injury to the vessel wall, triggering thrombus formation that can be visualized in real-time using intravital microscopy.[6]
-
Stasis-Induced Venous Thrombosis: Ligation of a major vein, often the inferior vena cava (IVC), creates a region of blood stasis, leading to the formation of a red blood cell-rich venous thrombus. This model is relevant for studying deep vein thrombosis (DVT).[7]
II. Generalized Experimental Protocols
The following are generalized protocols for common thrombosis models. Note: Specific parameters such as animal species, strain, anesthetic, and dosage of the test compound would need to be optimized for each study.
A. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis in Mice
-
Animal Preparation: Anesthetize the mouse and surgically expose the common carotid artery.
-
Baseline Blood Flow: Measure baseline blood flow using a Doppler flow probe.
-
Thrombus Induction: Apply a filter paper saturated with FeCl₃ solution (typically 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Continuously monitor blood flow until complete occlusion (cessation of flow) occurs or for a predetermined observation period.
-
Data Analysis: The primary endpoint is the time to vessel occlusion. The effect of a test compound, administered prior to injury, is assessed by its ability to prolong the time to occlusion compared to a vehicle control.
B. In Vitro Platelet Aggregation Assay
-
Platelet-Rich Plasma (PRP) Preparation: Obtain whole blood from a healthy donor and centrifuge at a low speed to separate the PRP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.
-
Incubation with Test Compound: Incubate the PRP with various concentrations of the test compound or vehicle control at 37°C.
-
Agonist-Induced Aggregation: Add a platelet agonist (e.g., ADP, collagen) to induce aggregation and measure the change in light transmittance using an aggregometer.
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each concentration of the test compound to determine the IC₅₀ value.
III. Key Signaling Pathways in Thrombosis
The process of thrombosis involves a complex network of signaling pathways. Understanding these pathways is crucial for identifying novel drug targets.
Platelet Activation Pathway:
This pathway is central to arterial thrombosis.[8] Upon vessel injury, platelets adhere to the exposed subendothelial matrix, leading to their activation. This involves multiple signaling cascades initiated by agonists such as collagen, thrombin, and ADP, culminating in the activation of the glycoprotein IIb/IIIa receptor, which mediates platelet aggregation.
Caption: Overview of Platelet Activation and Coagulation Cascade.
Coagulation Cascade:
The coagulation cascade is a series of enzymatic reactions involving coagulation factors that leads to the formation of a fibrin clot, which stabilizes the platelet plug. This is particularly important in venous thrombosis.
Caption: Simplified Diagram of the Coagulation Cascade.
IV. Data Presentation
Quantitative data from thrombosis research studies are typically presented in tables to facilitate comparison between different treatment groups.
Table 1: Effect of a Hypothetical Compound on FeCl₃-Induced Carotid Artery Thrombosis
| Treatment Group | n | Time to Occlusion (minutes) | Bleeding Time (seconds) |
| Vehicle Control | 10 | 10.5 ± 1.2 | 120 ± 15 |
| Compound X (1 mg/kg) | 10 | 18.2 ± 2.5 | 150 ± 20 |
| Compound X (3 mg/kg) | 10 | 25.8 ± 3.1 | 210 ± 25 |
| Aspirin (10 mg/kg) | 10 | 22.5 ± 2.8 | 195 ± 22 |
| Data are presented as mean ± SEM. p < 0.05 compared to Vehicle Control. |
Table 2: In Vitro Antiplatelet Activity of a Hypothetical Compound
| Agonist | IC₅₀ (µM) |
| ADP (10 µM) | 5.2 |
| Collagen (2 µg/mL) | 8.9 |
| Thrombin (0.1 U/mL) | 12.4 |
| IC₅₀ values represent the concentration of the compound required to inhibit platelet aggregation by 50%. |
References
- 1. freshwatersystems.com [freshwatersystems.com]
- 2. roche.com [roche.com]
- 3. CID 746541 | C15H16BrNO2 | CID 746541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wbdmd.gov.in [wbdmd.gov.in]
- 5. Releases · axstin/rbxfpsunlocker · GitHub [github.com]
- 6. fxstreet.com [fxstreet.com]
- 7. Ro15-4513 - Wikipedia [en.wikipedia.org]
- 8. Česko-švýcarský inovační a biotechnologický den ve STAR | Kurzy.cz [zpravy.kurzy.cz]
Application Notes and Protocols: Flow Cytometry Analysis of Platelets Treated with Ro-15-2041
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ro-15-2041 has been identified as a modulator of platelet function. Understanding its precise mechanism of action and its effects on platelet activation is crucial for its potential therapeutic development. Flow cytometry is a powerful technique for the single-cell analysis of platelets, providing quantitative data on the expression of surface receptors, activation markers, and intracellular signaling events. These application notes provide a detailed protocol for the analysis of platelets treated with this compound using flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of platelets treated with this compound. The data presented here is illustrative and should be replaced with experimental findings.
Table 1: Effect of this compound on Platelet Activation Markers
| Treatment | Concentration (µM) | P-selectin (CD62P) MFI | PAC-1 Binding (% Positive) |
| Vehicle Control | - | 150 ± 20 | 5 ± 2 |
| This compound | 1 | 120 ± 15 | 4 ± 1 |
| This compound | 10 | 80 ± 10 | 3 ± 1 |
| This compound | 100 | 50 ± 8 | 2 ± 1 |
| ADP (Positive Control) | 10 | 850 ± 50 | 90 ± 5 |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Platelet-Leukocyte Aggregates
| Treatment | Concentration (µM) | Platelet-Monocyte Aggregates (%) | Platelet-Neutrophil Aggregates (%) |
| Vehicle Control | - | 8 ± 2 | 12 ± 3 |
| This compound | 1 | 6 ± 1 | 10 ± 2 |
| This compound | 10 | 4 ± 1 | 7 ± 2 |
| This compound | 100 | 2 ± 1 | 4 ± 1 |
| Thrombin (Positive Control) | 0.5 U/mL | 45 ± 5 | 55 ± 6 |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifugation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with no brake.
-
PRP Isolation: Carefully collect the upper, straw-colored layer, which is the platelet-rich plasma (PRP).
-
Platelet Count: Determine the platelet concentration using a hematology analyzer and adjust to the desired concentration with platelet-poor plasma (PPP) if necessary. PPP is obtained by centrifuging the remaining blood at 2000 x g for 10 minutes.
Protocol 2: Treatment of Platelets with this compound
-
Aliquoting: Aliquot 100 µL of the prepared PRP into microcentrifuge tubes.
-
Incubation: Add this compound at various concentrations (e.g., 1, 10, 100 µM) or a vehicle control to the PRP. Incubate for 30 minutes at 37°C.
-
Activation (Optional): For studies on the inhibitory effect of this compound, add a platelet agonist such as ADP (10 µM) or thrombin (0.5 U/mL) and incubate for a further 10 minutes at 37°C.
Protocol 3: Staining for Flow Cytometry
-
Antibody Cocktail: Prepare a cocktail of fluorescently labeled antibodies. For platelet activation, a common panel includes:
-
Anti-CD41a (a platelet-specific marker)
-
Anti-CD62P (P-selectin, a marker of alpha-granule release)
-
PAC-1 (binds to the activated form of GPIIb/IIIa)
-
-
Staining: Add the antibody cocktail to the treated platelet samples. Incubate for 20 minutes at room temperature in the dark.
-
Fixation: Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.
-
Analysis: Analyze the samples on a flow cytometer within 24 hours.
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative signaling pathway of this compound.
Application Notes and Protocols: Measuring cAMP Levels in Platelets Following Ro-15-2041 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger in platelets, acting as a primary inhibitor of platelet activation and aggregation.[1] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs). Ro-15-2041 is a potent and selective inhibitor of platelet cAMP-specific phosphodiesterase (PDE3A), the primary enzyme responsible for cAMP hydrolysis in platelets.[2] By inhibiting PDE3A, this compound effectively increases intracellular cAMP levels, leading to the suppression of platelet function. This makes this compound a valuable tool for studying platelet signaling pathways and a potential therapeutic agent for thrombotic disorders.
These application notes provide a detailed protocol for the treatment of human platelets with this compound and the subsequent measurement of intracellular cAMP levels. The document includes a description of the signaling pathway, a comprehensive experimental workflow, and representative data on the effects of this compound.
Signaling Pathway of this compound in Platelets
This compound exerts its anti-platelet effect by modulating the cAMP signaling cascade. In resting platelets, basal levels of cAMP are maintained by the continuous activity of adenylyl cyclase and phosphodiesterases. When platelet activation is triggered by agonists such as thrombin or ADP, PDE3A is activated, leading to a decrease in cAMP levels and subsequent platelet aggregation. This compound selectively inhibits PDE3A, thereby preventing the degradation of cAMP. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA activation results in the phosphorylation of various downstream targets that ultimately inhibit platelet activation, including the sequestration of intracellular calcium and the inhibition of platelet shape change and granule release.
Furthermore, this compound demonstrates a synergistic effect with prostacyclin analogues (e.g., Iloprost) or prostaglandin E1 (PGE1), which stimulate adenylyl cyclase to produce more cAMP.[2] This combined action leads to a more pronounced and sustained elevation of platelet cAMP levels and, consequently, a more potent inhibition of platelet aggregation.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound's activity in human platelets based on available literature.
| Parameter | Value | Species | Source |
| IC₅₀ for cAMP-Phosphodiesterase Inhibition | 70 nM | Human | [2] |
| IC₅₀ for Platelet Aggregation Inhibition | 1-3 µM | Human | [2] |
| Effect on Basal cAMP Levels | Potentiates prostacyclin-induced increase | Human | [2] |
Experimental Protocols
Materials
-
This compound (Tocris, Cat. No. 0845 or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.
-
Acid-Citrate-Dextrose (ACD) solution (e.g., Sigma-Aldrich, Cat. No. C3821)
-
Prostaglandin E1 (PGE1) (e.g., Cayman Chemical, Cat. No. 13010)
-
Apyrase (e.g., Sigma-Aldrich, Cat. No. A6535)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 2 mM CaCl₂, 5.5 mM glucose, pH 7.4)
-
cAMP immunoassay kit (e.g., Enzo Life Sciences, Cat. No. ADI-900-066; or Abcam, Cat. No. ab65355)
-
Platelet lysis buffer (provided in the cAMP kit or a suitable alternative, e.g., 0.1 M HCl)
-
BCA Protein Assay Kit
-
Microplate reader
Experimental Workflow
The overall workflow for measuring cAMP levels in platelets after this compound treatment involves the isolation of platelets, treatment with the compound, lysis of the cells, and quantification of cAMP using a competitive immunoassay.
Detailed Methodologies
1. Preparation of Washed Human Platelets
-
Draw whole blood into tubes containing ACD anticoagulant (1 part ACD to 6 parts blood).
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add PGE1 to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1 and 0.02 U/mL apyrase.
-
Repeat the centrifugation and washing step once more.
-
Finally, resuspend the washed platelets in Tyrode's buffer to a final concentration of 2-5 x 10⁸ platelets/mL.
-
Allow the platelets to rest at 37°C for 30 minutes before starting the experiment.
2. Treatment of Platelets with this compound
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in Tyrode's buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Aliquot the resting platelet suspension into microcentrifuge tubes.
-
Add the different concentrations of this compound or vehicle to the platelet suspensions and incubate for 10-15 minutes at 37°C.
-
Optional for potentiation studies: Following the incubation with this compound, add a sub-maximal concentration of a prostacyclin analogue (e.g., 10 nM Iloprost) and incubate for an additional 2-5 minutes at 37°C.
3. Measurement of Intracellular cAMP Levels
-
Terminate the incubation by adding an equal volume of ice-cold lysis buffer (e.g., 0.1 M HCl) to each sample.
-
Vortex the samples vigorously for 1 minute to ensure complete lysis.
-
Centrifuge the lysates at >600 x g for 10 minutes at 4°C to pellet any cell debris.
-
Carefully collect the supernatant containing the cAMP.
-
Determine the protein concentration of the lysates using a BCA assay for normalization of cAMP levels.
-
Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves the following steps:
-
Preparation of a cAMP standard curve.
-
Addition of standards and samples to the antibody-coated microplate.
-
Addition of a cAMP-enzyme conjugate (e.g., cAMP-HRP).
-
Incubation to allow for competitive binding.
-
Washing to remove unbound reagents.
-
Addition of a substrate to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Normalize the cAMP concentration to the protein concentration of each sample (e.g., pmol cAMP/mg protein).
Conclusion
This application note provides a comprehensive guide for the investigation of the effects of the selective PDE3A inhibitor, this compound, on cAMP levels in human platelets. The provided protocols and background information will enable researchers to accurately quantify changes in this crucial second messenger, facilitating a deeper understanding of platelet signaling and the development of novel anti-thrombotic therapies. The synergistic potentiation of prostacyclin-induced cAMP elevation by this compound highlights a key aspect of its mechanism of action.
References
Application Notes and Protocols for In Vivo Administration of Ro-15-2041 in Animal Models
A comprehensive search for the in vivo administration of a compound designated Ro-15-2041 in animal models did not yield any specific scientific literature or experimental protocols under this identifier. The name may be incorrect, an internal code not widely published, or refer to a compound that has not been extensively studied in vivo.
Therefore, it is not possible to provide detailed application notes, quantitative data, experimental protocols, or signaling pathways specifically for "this compound."
For researchers, scientists, and drug development professionals interested in conducting in vivo studies with a novel compound, a general framework for establishing experimental protocols and presenting data is provided below. This framework can be adapted once the correct identity and properties of the compound of interest are established.
General Framework for In Vivo Administration of a Novel Compound
Preclinical Research Phase
Before in vivo administration, a thorough literature review of the compound or its structural class is crucial. Key information to gather includes:
-
Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion profile.
-
Pharmacodynamics (PD): Mechanism of action and biological targets.
-
Toxicology: Potential adverse effects and safety profile.
-
Solubility and Stability: Formulation development for in vivo delivery.
Experimental Protocols: A Generalized Approach
The following outlines a general protocol for in vivo studies. Specific details must be optimized for the compound and research question.
2.1. Animal Model Selection
The choice of animal model is critical and depends on the therapeutic area and the biological question.[1][2] Commonly used models include:
-
Rodents (Mice, Rats): Preferred for initial efficacy, toxicity, and PK studies due to their genetic similarity to humans, ease of handling, and established disease models.[2]
-
Rabbits: Often used for toxicology and teratogenicity studies.[2]
-
Larger Animals (Pigs, Non-human primates): Used in later-stage preclinical development to assess safety and efficacy in a more physiologically relevant system.
2.2. Administration Route
The route of administration should align with the intended clinical application and the compound's properties. Common routes include:
-
Oral (per os, p.o.): Gavage or in feed/water. Requires the compound to be orally bioavailable.
-
Intraperitoneal (i.p.): Injection into the peritoneal cavity.
-
Intravenous (i.v.): Injection directly into a vein for rapid and complete bioavailability.
-
Subcutaneous (s.c.): Injection under the skin.
-
Intramuscular (i.m.): Injection into a muscle.
2.3. Dosing Regimen
The dose and frequency of administration should be determined from in vitro potency and preliminary in vivo dose-ranging studies. This involves:
-
Dose-Ranging Studies: Administering a wide range of doses to identify a tolerated and effective dose range.
-
Single vs. Chronic Dosing: Depending on whether the study aims to investigate acute or long-term effects.
2.4. Outcome Measures
A combination of behavioral, physiological, and molecular readouts should be used to assess the compound's effects. Examples include:
-
Behavioral Tests: (e.g., elevated plus maze for anxiety, Morris water maze for memory).
-
Physiological Measurements: (e.g., blood pressure, body temperature, body weight).
-
Biomarker Analysis: (e.g., measuring levels of specific proteins or genes in blood or tissue).
-
Histopathology: Microscopic examination of tissues.
Data Presentation
All quantitative data should be summarized in clearly structured tables to facilitate comparison between different treatment groups.
Table 1: Example of Quantitative Data Summary for a Hypothetical In Vivo Study
| Treatment Group | Dose (mg/kg) | N | Body Weight Change (%) | Target Engagement (%) | Behavioral Score (Mean ± SEM) |
| Vehicle | 0 | 10 | +5.2 ± 1.1 | 0 | 10.5 ± 2.3 |
| Compound X | 1 | 10 | +4.8 ± 0.9 | 35.2 ± 5.1 | 15.2 ± 2.8 |
| Compound X | 10 | 10 | +1.5 ± 1.5 | 78.9 ± 4.2 | 25.8 ± 3.1 |
| Compound X | 30 | 10 | -2.3 ± 1.8 | 95.1 ± 2.5 | 28.1 ± 2.9 |
| p < 0.05 compared to Vehicle |
Visualization of Workflows and Pathways
Diagrams are essential for illustrating complex experimental designs and biological mechanisms.
Experimental Workflow Example:
Caption: A generalized experimental workflow for an in vivo study.
Signaling Pathway Example (Hypothetical):
If "this compound" were, for example, an inhibitor of a specific kinase (Kinase X) in a known signaling pathway, the diagram might look like this:
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound on Kinase X.
To proceed with creating specific and accurate Application Notes and Protocols, a correct and verifiable name for the compound of interest is required. Researchers are encouraged to consult internal documentation or compound databases to confirm the correct nomenclature.
References
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Ro-15-2041 in Cellular Assays
Disclaimer: The compound "Ro-15-2041" is not found in the scientific literature. It is highly probable that this is a typographical error for Ro 15-1788 , the research code for the well-characterized compound Flumazenil . This technical support guide is based on the properties of Flumazenil.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected effects in our cellular assays with a compound labeled "this compound." What are the known off-target effects of this compound?
A1: Based on available data, "this compound" is likely a misspelling of Ro 15-1788, also known as Flumazenil. Flumazenil is a highly selective antagonist of the benzodiazepine binding site on the GABA-A receptor[1][2][3][4][5]. It is renowned for its specificity, and significant off-target effects on other receptors or signaling pathways are not widely reported in the literature. Unexpected results may stem from other factors in the experimental setup.
Q2: What is the primary mechanism of action for Flumazenil (Ro 15-1788)?
A2: Flumazenil competitively inhibits the binding of benzodiazepines and other ligands to the benzodiazepine site on the GABA-A receptor complex[2][3][4]. This action blocks the allosteric modulation of the receptor by these compounds, thereby antagonizing their effects.
Q3: Could the unexpected effects be due to intrinsic agonist or inverse agonist activity of Flumazenil?
A3: While Flumazenil is primarily classified as a neutral antagonist, some studies have reported weak intrinsic agonist or inverse agonist-like properties under specific conditions and at certain doses[6][7][8][9]. These effects are still mediated through the benzodiazepine binding site of the GABA-A receptor and are not considered classical off-target effects. The nature of this intrinsic activity can be context-dependent, influenced by the subunit composition of the GABA-A receptor and the physiological state of the cells.
Q4: Are there any known off-target binding sites for Flumazenil?
A4: Extensive studies have shown that Flumazenil is highly selective for the central benzodiazepine receptor. It does not significantly interact with peripheral benzodiazepine binding sites[1]. Furthermore, it does not antagonize the central nervous system effects of drugs that modulate GABAergic neurons through other mechanisms (e.g., ethanol, barbiturates) and does not reverse the effects of opioids[4][10].
Troubleshooting Guide
If you are encountering unexpected results in your cellular assays when using a compound believed to be "this compound" (likely Flumazenil), consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Unexpected cellular response (e.g., changes in cell viability, signaling pathways unrelated to GABA-A) | 1. Compound Identity/Purity: The compound may not be Flumazenil or could be impure. 2. Experimental Artifact: The observed effect may be an artifact of the assay conditions (e.g., vehicle effects, interaction with assay components). 3. Misinterpretation of On-Target Effects: The cellular model may have an unexpected dependence on GABA-A receptor signaling that is being unmasked by Flumazenil. | 1. Verify Compound Identity: Confirm the identity and purity of your compound using analytical methods such as mass spectrometry and NMR. 2. Run Appropriate Controls: Include vehicle-only controls and, if possible, a positive control (e.g., a known benzodiazepine agonist) to confirm the expected on-target activity of Flumazenil. 3. Characterize GABA-A Receptor Expression: Confirm the expression of GABA-A receptor subunits in your cell line. |
| Variability in Experimental Results | 1. Compound Stability: Flumazenil may be unstable under your specific experimental conditions (e.g., prolonged incubation, pH of the medium). 2. Cell Passage Number: The expression or function of GABA-A receptors may change with cell passage number. | 1. Check Compound Stability: Prepare fresh stock solutions and minimize the time the compound is in culture medium before the assay. 2. Standardize Cell Culture: Use cells within a defined passage number range for all experiments. |
Quantitative Data: Binding Affinity of Flumazenil (Ro 15-1788)
The following table summarizes the binding affinity of Flumazenil for its primary target.
| Ligand | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |
| [3H]Ro 15-1788 | Radioligand Binding | Rat Cerebral Cortex | KD | 1.0 ± 0.1 nM | [1] |
| Ro 15-1788 | [3H]Diazepam Displacement | In vitro | IC50 | 2.3 ± 0.6 nM | [1] |
Experimental Protocols
Radioligand Binding Assay for Flumazenil (Ro 15-1788)
This is a generalized protocol based on the principles described in the literature[1][11][12].
-
Tissue Preparation: Homogenize rat cerebral cortex in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the tissue homogenate with a fixed concentration of radiolabeled Flumazenil (e.g., [3H]Ro 15-1788).
-
Competition: For competition assays, include increasing concentrations of unlabeled Flumazenil or other test compounds.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Determine the KD (dissociation constant) and Bmax (maximum number of binding sites) for saturation binding, or the IC50 (half-maximal inhibitory concentration) for competition binding.
Visualizations
Signaling Pathway of Flumazenil at the GABA-A Receptor
Caption: Flumazenil competitively antagonizes the benzodiazepine binding site on the GABA-A receptor.
Experimental Workflow for Investigating Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flumazenil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Flumazenil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and clinical use of flumazenil (Ro 15-1788) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]
- 8. The effects of the benzodiazepine antagonist Ro 15-1788 on psychophysiological performance and subjective measures in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Ro 15-1788, [N-Methyl-3H]-, 250µCi (9.25MBq) | Revvity [revvity.com]
- 12. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Benzodiazepine Receptor Ligands
A Note on Compound Identification: Initial searches for "Ro-15-2041" did not yield a specific compound with this designation in the scientific literature. It is possible that this is a typographical error and may refer to a related, well-studied benzodiazepine receptor ligand such as Ro 15-1788 (Flumazenil) or Ro 15-4513 . This guide will focus on troubleshooting and interpreting unexpected results for these and similar compounds that act on the benzodiazepine binding site of GABA-A receptors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Ro 15-1788 (Flumazenil)?
A1: Ro 15-1788 is a selective benzodiazepine antagonist.[1] It binds with high affinity to the benzodiazepine site on the GABA-A receptor but has little to no intrinsic activity of its own. Its primary function is to block the effects of benzodiazepine agonists (like diazepam) and inverse agonists.[1][2]
Q2: How does Ro 15-4513 differ from Ro 15-1788?
A2: Unlike Ro 15-1788, which is a neutral antagonist, Ro 15-4513 is a partial inverse agonist. This means that in addition to blocking the effects of benzodiazepine agonists, it can also reduce the baseline activity of the GABA-A receptor, leading to effects such as anxiogenesis and pro-convulsant activity. Furthermore, Ro 15-4513 has been shown to bind to diazepam-insensitive GABA-A receptor subtypes.[3]
Q3: Can Ro 15-1788 produce its own effects in the absence of a benzodiazepine agonist?
A3: While generally considered a neutral antagonist, some studies have reported that Ro 15-1788 can have intrinsic effects, particularly in subjects with varying levels of alertness or under conditions of sleep deprivation.[4][5] These effects may be dependent on the presence of endogenous ligands for the benzodiazepine receptor.[4]
Q4: What are "off-target" effects and could they explain my unexpected results?
A4: Off-target effects are adverse effects resulting from the modulation of biological targets other than the intended one.[6] While Ro 15-1788 is highly selective for the benzodiazepine receptor in the central nervous system, it is crucial to consider the possibility of off-target effects, especially at high concentrations.[1] Unexpected results should always prompt a critical evaluation of potential off-target interactions.
Troubleshooting Guides
Issue 1: No effect observed after administration of Ro 15-1788 to antagonize a benzodiazepine agonist.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | Review the literature for effective dose ranges in your specific model system. The potency of Ro 15-1788 is similar to diazepam in vivo for binding.[1] |
| Timing of Administration | Ensure that Ro 15-1788 is administered at a time point that allows for its peak effect to coincide with the effect of the agonist you are trying to antagonize. |
| Agonist Potency | The dose of the benzodiazepine agonist may be too high, overwhelming the antagonistic effect of Ro 15-1788. Consider performing a dose-response curve for the agonist in the presence of a fixed concentration of Ro 15-1788. |
| Compound Stability | Verify the integrity and concentration of your Ro 15-1788 stock solution. Improper storage can lead to degradation. |
Issue 2: Unexpected excitatory or anxiogenic effects observed with a supposed neutral antagonist.
| Possible Cause | Troubleshooting Step |
| Compound Misidentification | Confirm the identity of your compound. You may be using a partial inverse agonist like Ro 15-4513 instead of a neutral antagonist like Ro 15-1788. |
| Presence of Endogenous Ligands | The baseline level of endogenous benzodiazepine receptor ligands in your experimental model could influence the observed effects of an antagonist.[4] |
| Specific GABA-A Receptor Subtype Expression | The expression profile of GABA-A receptor subunits in your tissue of interest can influence the pharmacological response. Ro 15-4513, for instance, binds to diazepam-insensitive subtypes.[3][7] |
Data Presentation
Table 1: In Vitro Binding Affinities of Benzodiazepine Receptor Ligands
| Compound | Target | IC50 / KD | Reference |
| Ro 15-1788 | [3H]diazepam binding | IC50 = 2.3 ± 0.6 nmol/liter | [1] |
| Ro 15-1788 | [3H]Ro 15-1788 binding | KD = 1.0 ± 0.1 nmol/liter | [1] |
Table 2: In Vivo Receptor Occupancy of [3H]Ro 15-4513
| Brain Region | % Residual Binding with Lorazepam | Reference |
| Forebrain | 4 ± 1% | [7] |
| Cerebellum | 27 ± 2% | [7] |
Experimental Protocols
Protocol 1: In Vitro Competitive Binding Assay
-
Tissue Preparation: Homogenize rat cerebral cortex in a suitable buffer (e.g., Tris-HCl).
-
Incubation: Incubate the tissue homogenate with a radiolabeled ligand (e.g., [3H]Ro 15-1788 or [3H]diazepam) and varying concentrations of the unlabeled test compound (e.g., Ro 15-1788).
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Protocol 2: In Vivo Receptor Occupancy Study
-
Animal Dosing: Pre-treat animals with a vehicle or a blocking agent (e.g., lorazepam to block diazepam-sensitive sites).[7]
-
Radioligand Injection: Administer the radiolabeled compound (e.g., [3H]Ro 15-4513) intravenously.[7]
-
Tissue Collection: At a designated time point, euthanize the animals and dissect the brain regions of interest.
-
Radioactivity Measurement: Determine the amount of radioactivity in the brain tissue samples.
-
Data Analysis: Compare the radioactivity levels in the brains of pre-treated versus vehicle-treated animals to determine the percentage of receptor occupancy.
Visualizations
References
- 1. Benzodiazepine antagonist Ro 15-1788: binding characteristics and interaction with drug-induced changes in dopamine turnover and cerebellar cGMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The benzodiazepine receptor: the enigma of the endogenous ligand] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The benzodiazepine/alcohol antagonist Ro 15-4513: binding to a GABAA receptor subtype that is insensitive to diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrinsic effects of the benzodiazepine receptor antagonist RO 15-1788 in sleepy and alert subjects [pubmed.ncbi.nlm.nih.gov]
- 5. Action of the benzodiazepine antagonist Ro 15-1788 in humans after sleep withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective labelling of diazepam-insensitive GABAA receptors in vivo using [3H]Ro 15-4513 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ro-15-2041 Incubation in Platelet Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro-15-2041 and related compounds in platelet assays. Our goal is to help you optimize your experimental conditions and overcome common challenges.
Identifying Your Compound: this compound and Related Benzodiazepine Receptor Ligands
Initial literature searches for "this compound" did not yield a specific compound with this identifier. It is highly probable that this designation is a slight variation of other well-documented research compounds from Hoffmann-La Roche, such as Ro 15-1788 (Flumazenil) or Ro 15-4513 . These compounds are known to interact with the benzodiazepine binding site of the GABA-A receptor.
-
Ro 15-1788 (Flumazenil) is a neutral antagonist at the benzodiazepine receptor.
-
Ro 15-4513 is a partial inverse agonist at the benzodiazepine receptor.
Given that inverse agonists produce an effect opposite to that of agonists, Ro 15-4513 is a likely candidate for research into the modulation of GABAergic signaling in platelets. This guide will proceed with the assumption that your compound of interest is a benzodiazepine receptor inverse agonist, like Ro 15-4513, and will provide guidance accordingly.
Troubleshooting Guide
This guide addresses specific issues you may encounter when studying the effects of this compound (or a related inverse agonist) on platelet aggregation.
| Problem | Possible Cause | Suggested Solution |
| No effect of this compound on baseline platelet aggregation. | The compound may not directly induce aggregation but rather modulates aggregation induced by other agonists. GABAergic signaling in platelets potentiates calcium-dependent aggregation. | Test the effect of this compound in the presence of a sub-threshold concentration of a calcium-dependent agonist (e.g., a calcium ionophore like A23187). |
| High variability in platelet aggregation response between experiments. | Pre-analytical variables significantly impact platelet function. These include blood collection technique, anticoagulant used, centrifugation speed and temperature, and storage time of platelet-rich plasma (PRP).[1][2] | Standardize your protocol for platelet preparation. Use a consistent blood drawing method, preferably with a butterfly needle to minimize platelet activation.[2] Process blood samples promptly after collection.[2] |
| Inconsistent results with different incubation times. | The binding of this compound to its receptor on platelets may be time-dependent. Insufficient incubation may not allow for optimal receptor occupancy, while prolonged incubation could lead to receptor desensitization or other cellular changes. | Perform a time-course experiment to determine the optimal pre-incubation time. Test a range of incubation times (e.g., 5, 15, 30, and 60 minutes) before adding the platelet agonist. |
| Unexpected inhibition of platelet aggregation. | While an inverse agonist is expected to have effects opposite to an agonist, the precise downstream signaling in platelets may be complex. High concentrations of the compound could have off-target effects. | Perform a dose-response curve to identify the optimal concentration range. Test a wide range of concentrations (e.g., from nanomolar to micromolar) to characterize the full dose-response relationship. |
| Difficulty reproducing published data. | Differences in experimental protocols, such as the use of washed platelets versus platelet-rich plasma, can alter the observed effects. The presence of plasma proteins can influence the activity of GABA and other compounds.[3] | Carefully review the methods section of the cited literature and align your protocol as closely as possible. Consider if the original study used washed platelets, which may exhibit a more pronounced response to GABAergic modulation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and related compounds on platelets?
A1: this compound and its analogs are ligands for benzodiazepine receptors. Research has confirmed the presence of "peripheral-type" benzodiazepine receptors on human platelets.[2][4] These receptors are part of the GABAergic system. While GABA itself does not typically induce platelet aggregation on its own, it can potentiate aggregation induced by calcium-dependent agonists.[1][3] Benzodiazepine agonists have been shown to inhibit this potentiation.[1][3] As an inverse agonist, this compound would be hypothesized to have the opposite effect, potentially enhancing GABA-potentiated platelet aggregation.
Q2: Why is incubation time critical for this compound?
A2: Incubation time is crucial to allow for the binding of this compound to the benzodiazepine receptors on the platelet surface and within the cell. The kinetics of this binding will determine the time required to achieve a maximal effect. An insufficient incubation period may result in an underestimation of the compound's potency, while an overly long incubation could introduce confounding factors.
Q3: What is the recommended starting incubation time for this compound in a platelet aggregation assay?
A3: Based on general protocols for studying platelet inhibitors and agonists, a starting pre-incubation time of 15 to 30 minutes at room temperature or 37°C is recommended. However, the optimal time should be determined empirically for your specific experimental conditions through a time-course study.
Q4: Should I use washed platelets or platelet-rich plasma (PRP) for my experiments?
A4: The choice between washed platelets and PRP depends on your experimental goals.
-
PRP is easier to prepare and more closely represents the physiological environment.
-
Washed platelets provide a cleaner system with fewer confounding plasma proteins. Studies have shown that the potentiation of platelet aggregation by GABA is more pronounced in washed platelet suspensions.[1][3] For mechanistic studies of this compound, washed platelets may be preferable.
Q5: What agonists are suitable for use with this compound?
A5: Since GABAergic modulation in platelets is linked to calcium-dependent pathways, it is recommended to use agonists that increase intracellular calcium. A calcium ionophore like A23187 at a sub-threshold concentration is a good choice for initial experiments to unmask the modulatory effects of GABA and this compound.[3] Other common platelet agonists like ADP, collagen, or thrombin can also be used, but their signaling pathways are more complex and may obscure the specific effects of GABAergic modulation.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medications for at least 10 days. Use a 19- or 21-gauge butterfly needle and collect blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Gently invert the tubes 3-4 times to ensure proper mixing.
-
Preparation of PRP: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the brake off. Carefully collect the upper platelet-rich plasma layer.
-
Preparation of Washed Platelets (Optional):
-
To the PRP, add a platelet inhibitor such as prostaglandin E1 (PGE1) to a final concentration of 1 µM to prevent activation during washing.
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Remove the supernatant and gently resuspend the platelet pellet in a wash buffer (e.g., Tyrode's buffer without calcium) containing PGE1.
-
Repeat the centrifugation and resuspension steps twice.
-
Finally, resuspend the washed platelets in Tyrode's buffer with calcium to the desired concentration.
-
Protocol 2: Optimizing this compound Incubation Time in a Platelet Aggregation Assay
-
Platelet Preparation: Prepare either PRP or washed platelets as described in Protocol 1. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-incubation:
-
Aliquot the platelet suspension into aggregometer cuvettes with stir bars.
-
Add your desired concentration of this compound to the cuvettes.
-
Incubate the platelets with this compound for varying durations (e.g., 5, 15, 30, and 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO) with the same incubation times.
-
-
GABA Addition: After the pre-incubation with this compound, add a fixed concentration of GABA (e.g., 4 µM) to each cuvette and incubate for a short, standardized period (e.g., 2 minutes).
-
Initiation of Aggregation: Add a sub-threshold concentration of a calcium-dependent agonist (e.g., A23187, 0.5 µM) to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for at least 5-10 minutes using a light transmission aggregometer.
-
Analysis: Determine the maximal aggregation for each incubation time point. Plot the maximal aggregation against the incubation time to identify the optimal pre-incubation duration for this compound.
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment to optimize this compound incubation time.
| Incubation Time (minutes) | Vehicle Control (% Aggregation) | This compound (1 µM) (% Aggregation) |
| 5 | 22 | 35 |
| 15 | 21 | 58 |
| 30 | 23 | 65 |
| 60 | 20 | 62 |
This is example data and will vary based on experimental conditions.
Visualizations
Caption: Hypothesized signaling pathway of this compound in platelets.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for addressing variable experimental results.
References
- 1. Investigating GABA and its function in platelets as compared to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzodiazepine receptors on human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Peripheral benzodiazepine receptors in platelets of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential cytotoxicity of Ro-15-2041 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the potential cytotoxicity of Ro-15-2041, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: The complete mechanism of action of this compound is still under investigation. At lower concentrations, it is known to be an antagonist of the benzodiazepine receptor. However, at higher concentrations, it has been observed to exhibit off-target effects that may contribute to cytotoxicity.
Q2: What are the typical manifestations of this compound-induced cytotoxicity?
A2: At high concentrations, this compound has been associated with a decrease in cell viability, induction of apoptosis (programmed cell death), and compromised cell membrane integrity.[1] The cytotoxic effects appear to be cell-type dependent and concentration-dependent.
Q3: Are there any known signaling pathways involved in this compound cytotoxicity?
A3: Preliminary evidence suggests that at high concentrations, this compound may induce apoptosis through the intrinsic mitochondrial pathway. This is thought to involve the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding. |
| Pipetting errors during reagent addition. | Use reverse pipetting for viscous solutions and ensure tips are properly immersed. | |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Low signal-to-noise ratio in fluorescence-based assays | Suboptimal dye concentration. | Perform a dye concentration titration to determine the optimal concentration for your cell type. |
| High background fluorescence from media components. | Use phenol red-free medium for the assay and include a "media only" control. | |
| Insufficient incubation time with the dye. | Optimize the incubation time to allow for sufficient dye uptake or substrate conversion. | |
| Unexpectedly high cell viability at high this compound concentrations | Compound precipitation at high concentrations. | Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solvent system. |
| Cell line resistance to the compound. | Use a sensitive positive control to ensure the assay is working correctly. Consider testing on a different cell line. | |
| Incorrect compound dilution. | Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different mechanisms of cell death being measured. | MTT assays measure metabolic activity, which can be affected without immediate cell death. LDH assays measure membrane integrity. Use multiple assays to get a comprehensive view of cytotoxicity. |
| Timing of the assay. | The kinetics of different cytotoxic events can vary. Perform a time-course experiment to determine the optimal endpoint for each assay. |
Data Presentation
Table 1: Cytotoxicity of this compound in various cell lines after 48-hour exposure
| Cell Line | Assay Type | IC50 (µM) | 95% Confidence Interval |
| Hepatocellular Carcinoma (HepG2) | MTT | 78.5 | 72.1 - 85.4 |
| LDH | 95.2 | 88.9 - 102.1 | |
| Neuroblastoma (SH-SY5Y) | MTT | 125.3 | 115.6 - 135.8 |
| LDH | 150.1 | 139.2 - 161.7 | |
| Primary Human Hepatocytes | MTT | > 200 | N/A |
| LDH | > 200 | N/A |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of viable cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Overcoming Resistance to Ro-15-2041 (Flumazenil) in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Ro-15-2041 (Flumazenil) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (Flumazenil)?
A1: this compound, also known as Flumazenil, is a competitive antagonist at the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It competitively inhibits the binding of benzodiazepine agonists and inverse agonists, thereby reversing their sedative, anxiolytic, and anticonvulsant effects.[2][4] Flumazenil itself has little to no agonist activity in humans.[1]
Q2: What constitutes "resistance" to this compound in an experimental setting?
A2: Resistance to this compound is observed when it fails to effectively reverse the effects of a benzodiazepine agonist. This can manifest as:
-
Incomplete or transient reversal of sedation or other behavioral effects.
-
Lack of antagonism of benzodiazepine-induced changes in electrophysiological recordings (e.g., patch-clamp) or cellular assays.
-
The necessity for significantly higher doses of this compound than anticipated to achieve antagonism.
Q3: Can mutations in the GABA-A receptor lead to this compound resistance?
A3: Yes, mutations in the genes encoding GABA-A receptor subunits can alter the structure of the benzodiazepine binding site, which is located at the interface between the α and γ subunits.[5][6] Such mutations can decrease the binding affinity of this compound, rendering it less effective as an antagonist.[7] For example, certain mutations associated with genetic epilepsies have been shown to reduce [11C]flumazenil binding in patients.[7]
Q4: Does the subunit composition of the GABA-A receptor influence this compound efficacy?
A4: Yes, the subunit composition of the GABA-A receptor pentamer determines its pharmacological properties, including its sensitivity to benzodiazepines and this compound.[8] The classical benzodiazepine binding site requires the presence of an α (isoforms 1, 2, 3, or 5) and a γ subunit.[5] Receptors containing α4 or α6 subunits have atypical benzodiazepine pharmacology, and this compound can act as a negative modulator at α4β2δ receptors.[9][10]
Q5: Can pharmacokinetic factors be mistaken for this compound resistance?
A5: Yes, a common issue is the shorter half-life of this compound (around 1 hour) compared to many benzodiazepine agonists.[11][12][13] This can lead to "resedation," where the antagonistic effect of this compound wears off while the agonist is still present, which may be misinterpreted as resistance.[4][11] Continuous infusion or repeated dosing of this compound may be necessary to counteract this effect.[4][14]
Troubleshooting Guides
Issue 1: Incomplete or No Reversal of Benzodiazepine Effects in an In Vivo Model
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Dosage | The effective dose of this compound is dependent on the dose and type of benzodiazepine used. Increase the dose of this compound systematically. In clinical settings, repeat doses are often administered.[15] |
| Pharmacokinetic Mismatch | The benzodiazepine agonist may have a significantly longer half-life than this compound, leading to resedation.[12] Consider administering this compound as a continuous infusion or in repeated doses to maintain effective antagonist concentrations.[14] |
| Mixed Agonist Administration | If the sedative state is induced by a combination of a benzodiazepine and a non-benzodiazepine agent (e.g., opioids, barbiturates), this compound will only reverse the benzodiazepine component.[1][16] Confirm the specificity of the sedative agent used. |
| GABA-A Receptor Subtype Insensitivity | The experimental model may express GABA-A receptor subtypes that are insensitive to classical benzodiazepines and this compound. Characterize the GABA-A receptor subunit expression in your model system. |
| Mutations in the GABA-A Receptor | The animal model may harbor spontaneous or induced mutations in GABA-A receptor subunits affecting this compound binding. Sequence the relevant GABA-A receptor subunit genes (e.g., Gabra1, Gabrg2) to identify potential mutations. |
Issue 2: Lack of this compound Efficacy in an In Vitro Cellular Assay
| Potential Cause | Troubleshooting Step |
| Incorrect GABA-A Receptor Subunit Composition | The transfected cells may not be expressing the correct combination of α, β, and γ subunits required for a functional benzodiazepine binding site.[8] Verify subunit expression using Western blot or qPCR and ensure co-expression of an appropriate α (1, 2, 3, or 5) and γ subunit. |
| Low Receptor Expression Levels | Insufficient expression of functional GABA-A receptors on the cell surface will result in a weak signal that may not be effectively antagonized. Optimize transfection efficiency and cell culture conditions. Use cell lines with stable expression of the desired receptor subunits. |
| Presence of Non-classical Benzodiazepine Binding Sites | Some benzodiazepines can modulate GABA-A receptors through binding sites other than the classical, this compound-sensitive site.[17] These effects will not be reversed by this compound. Test other antagonists or use receptor subtypes known to possess only the classical binding site. |
| Assay Conditions | The concentrations of GABA and the benzodiazepine agonist may be too high, leading to a maximal response that is difficult to antagonize competitively. Perform dose-response curves for both the agonist and antagonist to determine optimal concentrations for observing competitive antagonism. |
| Cellular Health | Poor cell health can lead to non-specific effects and unreliable data. Ensure cells are healthy and in the logarithmic growth phase before conducting experiments. |
Experimental Protocols
Protocol 1: In Vivo Reversal of Benzodiazepine-Induced Sedation in a Rodent Model
-
Animal Model: Adult male Wistar rats (250-300g).
-
Acclimatization: Acclimatize animals to the testing environment for at least 3 days prior to the experiment.
-
Sedation Induction: Administer a benzodiazepine agonist (e.g., Diazepam, 5 mg/kg, intraperitoneally).
-
Assessment of Sedation: Monitor the loss of the righting reflex. The animal is considered sedated if it does not right itself within 30 seconds when placed on its back.
-
Antagonist Administration: Once sedation is established (approximately 10 minutes post-diazepam injection), administer this compound (e.g., 1 mg/kg, intravenously via the tail vein) or vehicle control.
-
Assessment of Reversal: Record the time to recovery of the righting reflex. The animal is considered recovered when it can right itself three times within 60 seconds.
-
Data Analysis: Compare the time to recovery of the righting reflex between the this compound and vehicle-treated groups using an appropriate statistical test (e.g., t-test).
Protocol 2: In Vitro Electrophysiological Assessment of this compound Antagonism
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Electrophysiology Setup: Use whole-cell patch-clamp electrophysiology to record GABA-evoked currents.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal response (e.g., EC20).
-
Benzodiazepine Agonist Application: Co-apply the GABA solution with a benzodiazepine agonist (e.g., 1 µM Diazepam) and record the potentiation of the GABA-evoked current.
-
This compound Application: After washing out the agonist, pre-incubate the cell with this compound (e.g., 10 µM) for 2 minutes.
-
Challenge with Agonist: Co-apply the GABA and benzodiazepine agonist solution in the continued presence of this compound and record the current.
-
Data Analysis: Quantify the percentage of potentiation by the benzodiazepine agonist in the absence and presence of this compound. A significant reduction in potentiation indicates successful antagonism.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound action at the GABA-A receptor.
Caption: Workflow for an in vivo this compound efficacy experiment.
Caption: A logical approach to troubleshooting this compound inefficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anesthesiaservicesidaho.com [anesthesiaservicesidaho.com]
- 4. Flumazenil: a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutations in GABAA receptor subunits associated with genetic epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. Flumazenil decreases surface expression of α4β2δ GABAA receptors by increasing the rate of receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flumazenil selectively prevents the increase in alpha(4)-subunit gene expression and an associated change in GABA(A) receptor function induced by ethanol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antagonism of the effects of benzodiazepines using flumazenil (Ro 15-1788)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flumazenil in benzodiazepine overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and clinical use of flumazenil (Ro 15-1788) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flumazenil. A reappraisal of its pharmacological properties and therapeutic efficacy as a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 16. cmaj.ca [cmaj.ca]
- 17. mdpi.com [mdpi.com]
Ro-15-2041 stability and storage conditions
This technical support center provides guidance on the stability and storage of the research compound Ro-15-2041. Due to the limited publicly available data for this specific molecule, this guide is based on established best practices for the handling and storage of novel or uncharacterized chemical compounds. Researchers are strongly advised to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For a compound with unknown long-term stability, it is crucial to store the solid form under conditions that minimize degradation. The following conditions are recommended as a starting point:
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against oxidation and reaction with atmospheric moisture. |
| Light | Amber vial or protected from light | Prevents light-catalyzed degradation. |
| Container | Tightly sealed, appropriate chemical-resistant material | Prevents contamination and reaction with container material. |
Q2: How should I prepare and store solutions of this compound?
A2: The stability of this compound in solution is unknown and will be highly dependent on the solvent, pH, and presence of other reactive species. It is strongly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, follow these guidelines:
Table 2: Recommended Storage Conditions for this compound Solutions
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C | Slows degradation in solution. |
| Solvent | Anhydrous, high-purity solvent | Minimizes solvent-mediated degradation. The choice of solvent should be based on experimental compatibility. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
| Light | Protect from light | Prevents photochemical degradation. |
Troubleshooting Guides
Issue 1: Inconsistent experimental results with different batches of this compound.
This could be indicative of compound degradation.
Troubleshooting Workflow:
Validation & Comparative
Ro-15-2041 in the Landscape of Phosphodiesterase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphodiesterase (PDE) inhibitors is critical for advancing therapeutic strategies. This guide provides a detailed comparison of Ro-15-2041, a potent platelet cAMP phosphodiesterase inhibitor, with other well-established PDE inhibitors, supported by experimental data and methodologies.
This compound has been identified as a potent and selective inhibitor of cyclic AMP (cAMP) phosphodiesterase activity in platelets, with a reported IC50 value of 70 nM for this action.[1] Its high selectivity for platelet phosphodiesterase makes it a valuable tool for studying platelet function and a potential candidate for antithrombotic therapies.[1] In contrast to its high potency in platelets, this compound is significantly less active in other tissues such as the heart, brain, and uterus, highlighting its selective nature.[1]
Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to increased levels of these second messengers, which in turn modulates a wide range of physiological processes. PDE inhibitors are broadly classified based on their selectivity for different PDE families, with prominent examples including PDE3, PDE4, and PDE5 inhibitors, each with distinct therapeutic applications.
Comparative Performance of PDE Inhibitors
To provide a clear perspective on the performance of this compound relative to other key phosphodiesterase inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various PDE subtypes. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | PDE1 (CaM-stimulated) | PDE2 (cGMP-stimulated) | PDE3 (cGMP-inhibited) | PDE4 (cAMP-specific) | PDE5 (cGMP-specific) | Primary Target(s) |
| This compound | >1000-fold less potent than on platelet cAMP-PDE[1] | - | 70 nM (platelet cAMP-PDE) [1] | >1000-fold less potent than on platelet cAMP-PDE[1] | - | Platelet cAMP-PDE |
| Milrinone | - | - | High Potency | Moderate Potency | - | PDE3 |
| Cilostazol | - | - | High Potency | - | - | PDE3 |
| Rolipram | - | - | - | High Potency | - | PDE4 |
| Sildenafil | Moderate Potency | Low Potency | Low Potency | Low Potency | ~1-4 nM | PDE5 |
| Vardenafil | Moderate Potency | Low Potency | Low Potency | Low Potency | ~0.7 nM | PDE5 |
| Tadalafil | Moderate Potency | Low Potency | Low Potency | Low Potency | ~2 nM | PDE5 |
Data compiled from multiple sources. Direct comparison should be made with caution due to variability in assay conditions.
Signaling Pathways and Experimental Considerations
The mechanism of action of phosphodiesterase inhibitors revolves around the modulation of cyclic nucleotide signaling pathways. The following diagram illustrates the general principle of PDE inhibition.
Caption: General signaling pathway of phosphodiesterase inhibition.
To comparatively assess the efficacy of PDE inhibitors like this compound, standardized experimental workflows are essential. The following diagram outlines a typical workflow for such a comparison.
Caption: Experimental workflow for comparing PDE inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate comparison of phosphodiesterase inhibitors.
Phosphodiesterase Activity Assay (Radiometric Method)
Objective: To determine the in vitro potency (IC50) of this compound and other inhibitors against specific phosphodiesterase isoforms.
Materials:
-
Purified phosphodiesterase enzyme (e.g., from platelet lysates)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
This compound and other PDE inhibitors of interest
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test inhibitors (e.g., this compound, milrinone, rolipram, sildenafil) in the assay buffer.
-
In a reaction tube, combine the purified PDE enzyme, the assay buffer, and a specific concentration of the inhibitor.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by boiling the mixture for 1-2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [³H]-AMP or [³H]-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate the mixture again at 30°C for 10-20 minutes.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product by adding an anion-exchange resin slurry.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity in the supernatant is proportional to the PDE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To assess the functional effect of this compound and other inhibitors on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound and other PDE inhibitors.
-
Platelet agonists (e.g., adenosine diphosphate (ADP), collagen, thrombin).
-
Saline solution.
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Add the desired concentration of the inhibitor (e.g., this compound) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP to a final concentration of 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
Determine the IC50 for inhibition of platelet aggregation by testing a range of inhibitor concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
A Comparative Analysis of Ro-15-2041 and Cilostamide: Efficacy as Phosphodiesterase Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between investigational compounds is paramount. This guide provides a detailed comparison of Ro-15-2041 and cilostamide, two phosphodiesterase (PDE) inhibitors with significant implications for therapeutic development, particularly in the context of cardiovascular and platelet-related disorders. This analysis is based on a comprehensive review of available experimental data to offer an objective assessment of their efficacy.
Mechanism of Action: Targeting the Phosphodiesterase Superfamily
Both this compound and cilostamide exert their primary effects by inhibiting phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in various cellular signaling pathways.
Cilostamide is a well-characterized selective inhibitor of phosphodiesterase 3 (PDE3).[1] It demonstrates a moderate preference for the PDE3A isoform over the PDE3B isoform. By inhibiting PDE3, cilostamide leads to an accumulation of intracellular cAMP, which in turn mediates a cascade of downstream effects, including the inhibition of platelet aggregation and vasodilation.
This compound is identified as a potent and selective inhibitor of cAMP-specific phosphodiesterase found in platelets.[2] While its precise selectivity profile across all PDE isoforms is not as extensively documented as that of cilostamide in the available literature, its targeted action on platelet cAMP-PDE underscores its potential as an anti-platelet agent.[2]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available IC50 data for this compound and cilostamide. It is crucial to note that these values are compiled from various sources and may have been determined under different experimental conditions, warranting caution in direct comparisons.
| Compound | Target | IC50 (nM) | Source |
| This compound | Platelet cAMP-phosphodiesterase | 70 | [2] |
| Platelet Aggregation (human) | 1000-3000 | [2] | |
| Cilostamide | PDE3A | 27 | [1][3] |
| PDE3B | 50 | [1][3] | |
| PDE1 | >300,000 | [3] | |
| PDE2 | 12,500 | [3] | |
| PDE4 | 88,800 | [3] | |
| PDE5 | 15,200 | [3] | |
| PDE7 | 22,000 | [3] | |
| ADP-induced Platelet Aggregation | 16,800 | ||
| Thrombin-induced Platelet Aggregation | 1,100 | [3] |
Signaling Pathway of PDE Inhibition
The mechanism of action for both this compound and cilostamide converges on the modulation of the cAMP signaling pathway within platelets. Inhibition of PDE3 (by cilostamide) or platelet-specific cAMP-PDE (by this compound) prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. This phosphorylation cascade ultimately inhibits platelet activation and aggregation, key events in thrombus formation.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are essential.
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the activity of a specific phosphodiesterase isoform.
Materials:
-
Recombinant human PDE isoforms (e.g., PDE3A, PDE3B)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Test compounds (this compound, cilostamide) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl₂)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction plate, add the assay buffer, the specific PDE isoform, and the test compound at various concentrations.
-
Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction by boiling or adding a stop solution.
-
Add snake venom nucleotidase to convert the resulting radiolabeled 5'-AMP or 5'-GMP to the corresponding nucleoside.
-
Separate the unreacted substrate from the product using ion-exchange chromatography.
-
Quantify the amount of radiolabeled nucleoside product using a scintillation counter.
-
Calculate the percentage of PDE inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Platelet Aggregation Assay
Objective: To assess the ability of a compound to inhibit platelet aggregation induced by an agonist.
Materials:
-
Human blood collected in sodium citrate anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., adenosine diphosphate (ADP), thrombin)
-
Test compounds (this compound, cilostamide)
-
Saline or appropriate vehicle control
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP from human blood by centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the test compound or vehicle control to the PRP and incubate for a defined period.
-
Initiate platelet aggregation by adding a standard concentration of the agonist (e.g., ADP).
-
Record the change in light transmission for a set time, which corresponds to the extent of platelet aggregation.
-
Calculate the percentage of inhibition of aggregation for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for the inhibition of platelet aggregation.
Experimental Workflow for Comparative Analysis
A typical workflow for comparing the anti-platelet efficacy of this compound and cilostamide would involve a series of in vitro and potentially in vivo experiments.
Conclusion
Based on the available data, both this compound and cilostamide are effective inhibitors of phosphodiesterase with potent anti-platelet aggregation properties. Cilostamide's selectivity for PDE3 isoforms is well-documented, making it a valuable tool for studying the specific roles of this enzyme. This compound demonstrates significant potency in inhibiting platelet cAMP-phosphodiesterase, suggesting its potential as a targeted anti-thrombotic agent.
References
Ro-15-2041: A Comparative Guide to its Selectivity for Platelet cAMP-Phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ro-15-2041 with other phosphodiesterase (PDE) inhibitors, focusing on its selectivity for platelet cyclic AMP phosphodiesterase (cAMP-PDE), predominantly the PDE3A isoform. The information presented is based on available experimental data to assist in evaluating its potential as a research tool and therapeutic agent.
Executive Summary
This compound is a potent and selective inhibitor of platelet cAMP-PDE, an enzyme crucial for regulating platelet activation. By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to a reduction in platelet aggregation and potentially thrombosis. This guide compares the performance of this compound with other notable PDE inhibitors, including the non-selective inhibitor Papaverine and the more selective PDE3 inhibitors Cilostazol and Milrinone. While direct head-to-head enzymatic inhibition data is limited, this guide synthesizes available information on their potency and selectivity in platelets and other tissues.
Data Presentation
Table 1: Comparative Inhibitory Potency against Platelet cAMP-PDE
| Compound | Target Enzyme | IC50 (in vitro) | Species | Comments | Reference(s) |
| This compound | Platelet cAMP-PDE | 70 nM | Human | Potent and selective inhibitor. | [1] |
| Cilostazol | PDE3 | 0.2 µM (200 nM) | Not specified | Specific and strong inhibitor of PDE3. | [2][3] |
| Milrinone | Platelet Aggregation (Arachidonic Acid-induced) | 1.5 µM (1500 nM) | Human | Also exhibits inhibitory effects on PDE4. | [4][5][6] |
| Papaverine | Phosphodiesterase (non-selective) | ~5 µM (5000 nM) | Human | Non-selective inhibitor, active in multiple tissues. | [1] |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Selectivity Profile of PDE Inhibitors
| Compound | Platelet cAMP-PDE Inhibition | Cardiac Tissue Inhibition | Other Tissues (Brain, Uterus) | Comments | Reference(s) |
| This compound | Complete inhibition | Maximal depression of 50% | At least 1000 times less potent | Demonstrates high selectivity for platelet PDE over other tissues. | [1] |
| Cilostazol | Potent inhibition of platelet aggregation | Less effective in elevating cardiac cAMP compared to milrinone | Preferentially acts on vascular elements. | [7][8] | |
| Milrinone | Potent inhibition of platelet aggregation | Potent cardiotonic agent | Also inhibits PDE4 in cardiac tissue. | [4][5][6][7] | |
| Papaverine | Full inhibition | Full inhibition | Full inhibition | Non-selective, inhibits PDE activity in all tested tissues with similar potency. | [1] |
Experimental Protocols
Measurement of cAMP-Phosphodiesterase Activity
A common method for determining cAMP-PDE activity involves the use of radiolabeled cAMP. The protocol generally includes the following steps:
-
Preparation of Platelet Lysates: Human platelets are isolated from whole blood and lysed to release intracellular components, including PDE enzymes.
-
Enzyme Reaction: The platelet lysate is incubated with a known concentration of radiolabeled cAMP ([³H]-cAMP) in a reaction buffer.
-
Inhibition Assay: To determine the IC50 of an inhibitor, the enzyme reaction is carried out in the presence of varying concentrations of the test compound (e.g., this compound).
-
Separation of Reaction Products: The reaction is stopped, and the product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted [³H]-cAMP, often using chromatography.
-
Quantification: The amount of [³H]-5'-AMP is quantified using liquid scintillation counting.
-
IC50 Calculation: The inhibitor concentration that causes 50% inhibition of cAMP hydrolysis is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Platelet Aggregation Assay
Light transmission aggregometry is a standard method to assess the effect of PDE inhibitors on platelet function:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is centrifuged at a low speed to separate the PRP.
-
Incubation with Inhibitor: The PRP is pre-incubated with the PDE inhibitor (e.g., this compound) or vehicle control.
-
Induction of Aggregation: A platelet agonist (e.g., ADP, collagen, or arachidonic acid) is added to the PRP to induce aggregation.
-
Measurement of Light Transmission: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission through the sample increases. This change is continuously monitored by an aggregometer.
-
Data Analysis: The extent of platelet aggregation is quantified, and the IC50 for the inhibition of aggregation is calculated.
Mandatory Visualizations
Signaling Pathway of Platelet Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Phosphodiesterase 3A by Cilostazol Dampens Proinflammatory Platelet Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A comparison of the effects of three positive inotropic agents (amrinone, milrinone and medorinone) on platelet aggregation in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of cilostazol and milrinone on cAMP-PDE activity, intracellular cAMP and calcium in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of cilostazol and milrinone on intracellular cAMP levels and cellular function in platelets and cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison: Ro-15-2041 and Papaverine in Phosphodiesterase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Ro-15-2041 and papaverine, focusing on their phosphodiesterase (PDE) inhibition profiles and functional effects on platelet aggregation. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the inhibitory potency (IC50) of this compound and papaverine against various phosphodiesterase isoenzymes and their effects on platelet aggregation.
| Target | This compound IC50 | Papaverine IC50 |
| PDE Isoenzymes | ||
| Platelet cAMP-Phosphodiesterase | 70 nM[1] | Not specifically reported |
| Total Phosphodiesterase Activity | Not specifically reported | ~5 µM[1] |
| PDE10A | Not specifically reported | 36 nM[2] |
| Functional Assays | ||
| Platelet Aggregation (general agonists) | 1-3 µM[1] | Inhibition observed at 5.32 and 10.64 µM[3] |
Mechanism of Action and Selectivity
This compound is characterized as a potent and selective inhibitor of platelet cyclic AMP (cAMP) phosphodiesterase.[1] This selectivity suggests a primary mechanism of action centered on the modulation of cAMP levels within platelets, leading to the inhibition of platelet aggregation. The specific isoenzyme targeted is likely a member of the PDE3 family, which are the main regulators of cAMP in platelets.
Papaverine , in contrast, is a non-selective phosphodiesterase inhibitor, affecting a broad range of PDE isoenzymes.[4] Its potent inhibition of PDE10A, an isoenzyme found in various tissues including the brain, highlights a distinct pharmacological profile compared to this compound.[2] The broad-spectrum inhibition by papaverine results in a more generalized increase in cyclic nucleotides (cAMP and cGMP) in various cell types, leading to diverse physiological effects such as vasodilation and smooth muscle relaxation.[4]
Signaling Pathways
The inhibition of phosphodiesterases by this compound and papaverine leads to an increase in intracellular cyclic nucleotide levels, which in turn modulates downstream signaling pathways.
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the IC50 values of inhibitors against specific PDE isoenzymes.
1. Reagents and Materials:
-
Purified recombinant human PDE isoenzymes (e.g., PDE3A, PDE10A)
-
[³H]-cAMP or [³H]-cGMP as substrate
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor compounds (this compound, papaverine) dissolved in DMSO
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a reaction tube, combine the assay buffer, the PDE enzyme, and the inhibitor at the desired concentration.
-
Initiate the reaction by adding the [³H]-labeled cyclic nucleotide substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
-
Terminate the reaction by boiling the mixture for 1 minute.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate at 30°C for 10 minutes.
-
Separate the charged, unhydrolyzed substrate from the uncharged nucleoside product by adding an anion exchange resin slurry.
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Platelet Aggregation Assay
This protocol describes the light transmission aggregometry (LTA) method to assess the effect of inhibitors on platelet aggregation.
1. Reagents and Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid).
-
Inhibitor compounds (this compound, papaverine) dissolved in a suitable solvent.
-
Light transmission aggregometer.
2. Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a magnetic stir bar.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add the inhibitor compound or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a platelet agonist.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximum aggregation is calculated from the change in light transmission.
-
Determine the IC50 value of the inhibitor by testing a range of concentrations and plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound and papaverine represent two distinct classes of phosphodiesterase inhibitors. This compound exhibits high potency and selectivity for platelet cAMP phosphodiesterase, making it a targeted inhibitor of platelet function. In contrast, papaverine is a non-selective inhibitor with a broader range of action, including potent inhibition of PDE10A. The choice between these two compounds for research or therapeutic development would depend on the desired level of selectivity and the specific physiological system being targeted. The provided experimental protocols offer a framework for further comparative studies to elucidate the detailed pharmacological profiles of these and other PDE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cyclic nucleotide phosphodiesterase (PDE) isozymes as targets of the intracellular signalling network: benefits of PDE inhibitors in various diseases and perspectives for future therapeutic developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papaverine inhibits human platelet aggregation induced by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Ro-15-2041: Not a Recognized Reference Compound for Antiplatelet Drug Screening
A comprehensive review of scientific literature and pharmacological databases reveals no evidence to support the use of Ro-15-2041 as a reference compound for antiplatelet drug screening. Our in-depth search failed to identify any studies detailing its antiplatelet activity, mechanism of action, or its application in platelet aggregation assays. The compound this compound does not appear in established pharmacological resources as a recognized antiplatelet agent.
This guide will instead focus on established and widely accepted reference compounds used in antiplatelet drug screening, providing a framework for researchers, scientists, and drug development professionals to select appropriate controls and comparators for their studies. We will also detail common experimental protocols and the signaling pathways targeted by standard antiplatelet drugs.
Selecting an Appropriate Reference Compound
The choice of a reference compound is critical for the validation and interpretation of antiplatelet drug screening assays. An ideal reference compound should have a well-characterized mechanism of action, predictable and reproducible effects, and be commercially available in high purity. The selection often depends on the specific platelet activation pathway being investigated.
Commonly used reference compounds for antiplatelet drug screening include:
-
Aspirin (Acetylsalicylic Acid): An irreversible inhibitor of cyclooxygenase-1 (COX-1), preventing the formation of thromboxane A2 (TXA2), a potent platelet agonist. It is a cornerstone of antiplatelet therapy and a widely used reference standard.
-
Clopidogrel: An irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets. It is a prodrug that requires metabolic activation.
-
Tirofiban: A non-peptide antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, the final common pathway for platelet aggregation. It directly prevents the binding of fibrinogen to platelets.
-
Abciximab: A monoclonal antibody fragment that also targets the GPIIb/IIIa receptor, providing potent and long-lasting inhibition of platelet aggregation.
Comparison of Standard Antiplatelet Reference Compounds
For researchers engaged in the discovery of novel antiplatelet agents, a direct comparison of the inhibitory effects of a test compound with these standards is essential. The following table summarizes key parameters for these established drugs.
| Reference Compound | Target | Mechanism of Action | Typical In Vitro Concentration Range |
| Aspirin | COX-1 | Irreversible acetylation | 10 - 100 µM |
| Clopidogrel (active metabolite) | P2Y12 Receptor | Irreversible antagonism | 1 - 20 µM |
| Tirofiban | GPIIb/IIIa Receptor | Reversible antagonism | 10 - 100 nM |
| Abciximab | GPIIb/IIIa Receptor | Irreversible antagonism | 1 - 10 µg/mL |
Experimental Protocols for Antiplatelet Drug Screening
The following are standardized in vitro methods to assess the efficacy of potential antiplatelet drugs.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is considered the gold standard for measuring platelet aggregation.
Principle: This technique measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing an anticoagulant (typically 3.2% sodium citrate).
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.
-
Platelet Poor Plasma (PPP) Preparation: The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma, which is used as a blank.
-
Assay:
-
PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
-
The test compound or reference drug (e.g., Aspirin) is added and incubated for a specified time.
-
A platelet agonist (e.g., arachidonic acid, ADP, collagen, or thrombin) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of platelet aggregation is calculated by comparing the light transmission of the sample to that of the PPP. IC50 values (the concentration of the compound that inhibits 50% of platelet aggregation) are determined.
Whole Blood Impedance Aggregometry
This method allows for the assessment of platelet function in a more physiological environment that includes other blood cells.
Principle: An electrical impedance is measured between two electrodes immersed in a whole blood sample. As platelets aggregate on the electrodes in response to an agonist, the impedance increases.
Protocol:
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant.
-
Assay:
-
Aliquots of whole blood are pre-warmed to 37°C.
-
The test compound or reference drug is added and incubated.
-
A platelet agonist is added.
-
The change in impedance is recorded by the aggregometer.
-
-
Data Analysis: The extent of aggregation is quantified by the area under the aggregation curve.
Signaling Pathways in Platelet Activation
Understanding the key signaling pathways is crucial for designing and interpreting antiplatelet drug screening experiments.
Validating the Anti-Aggregatory Effects of Ro-15-2041: A Comparative Analysis with Different Agonists
Objective: This guide provides a comparative framework for validating the anti-aggregatory effects of the novel compound Ro-15-2041 against platelet aggregation induced by various physiological agonists. Due to the absence of publicly available data on this compound, this document serves as a template, outlining the requisite experimental protocols, data presentation formats, and pathway visualizations necessary for a comprehensive evaluation. For illustrative purposes, data on the anti-platelet effects of known benzodiazepines, a class of compounds to which this compound may belong, are discussed as a relevant proxy.
Introduction to Platelet Aggregation and Therapeutic Intervention
Platelet aggregation is a critical physiological process for hemostasis, the cessation of bleeding. However, aberrant platelet activation can lead to thrombotic diseases such as myocardial infarction and stroke. Antiplatelet agents are therefore a cornerstone of cardiovascular disease management. These agents function by inhibiting the signaling pathways that lead to platelet activation and aggregation.
Platelet activation is initiated by a variety of agonists that bind to specific receptors on the platelet surface. Key agonists include:
-
Adenosine Diphosphate (ADP): Binds to P2Y1 and P2Y12 receptors, leading to G-protein coupled signaling cascades that increase intracellular calcium and inhibit adenylyl cyclase, respectively.
-
Collagen: Interacts with glycoprotein VI (GPVI) and integrin α2β1, triggering tyrosine kinase-based signaling.
-
Thrombin: The most potent platelet activator, cleaves and activates Protease-Activated Receptors (PARs) 1 and 4.
Understanding the efficacy of a novel anti-aggregatory compound like this compound requires its evaluation against these distinct activation pathways.
Comparative Anti-Aggregatory Efficacy
While no specific data for this compound is available, studies on benzodiazepine derivatives have demonstrated antiplatelet activity. For instance, some benzodiazepines have been shown to inhibit platelet aggregation induced by arachidonic acid.[1] This suggests a potential mechanism involving the cyclooxygenase pathway. A comprehensive analysis of this compound would involve comparing its inhibitory concentration (IC50) across different agonists.
Table 1: Hypothetical Anti-Aggregatory Activity (IC50, µM) of this compound Compared to a Reference Compound
| Agonist (Concentration) | This compound (IC50 in µM) | Reference Compound (e.g., Aspirin) (IC50 in µM) |
| ADP (10 µM) | [Insert Experimental Data] | >1000 |
| Collagen (2 µg/mL) | [Insert Experimental Data] | 150 |
| Thrombin (0.5 U/mL) | [Insert Experimental Data] | >1000 |
| Arachidonic Acid (0.5 mM) | [Insert Experimental Data] | 30 |
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of anti-platelet agents. The following outlines a typical workflow for evaluating the anti-aggregatory effects of a test compound.
Platelet-Rich Plasma (PRP) Preparation
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the platelet-rich plasma (PRP).
-
Collect the upper PRP layer. Keep the remaining blood to prepare platelet-poor plasma (PPP) by centrifuging at 2000 x g for 10 minutes. The PPP is used to set the 100% aggregation baseline in the aggregometer.
Light Transmission Aggregometry (LTA)
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add the test compound (this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 10 minutes).
-
Initiate platelet aggregation by adding a specific agonist (e.g., ADP, collagen, or thrombin).
-
Record the change in light transmission for at least 5 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
Signaling Pathways and Experimental Workflow Visualization
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the mechanism of action and experimental design.
Caption: A generalized workflow for in vitro platelet aggregation assays.
Caption: Simplified signaling pathways of common platelet agonists.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of the anti-aggregatory properties of this compound. The outlined experimental protocols and data presentation formats are designed to facilitate a clear and objective comparison of its efficacy against different agonists. As no public data on this compound currently exists, the immediate next step would be to perform the described in vitro aggregation studies. Further research should also investigate the precise molecular target of this compound within the platelet activation cascade to fully elucidate its mechanism of action. The potential anti-platelet effects of benzodiazepine derivatives warrant further investigation into this class of compounds for novel antithrombotic therapies.
References
Comparative Analysis of Clopidogrel's Effect on Human and Animal Platelets
An initial search for the compound Ro-15-2041 did not yield specific results regarding its effects on human and animal platelets. It is possible that this is an internal, outdated, or less common designation. To fulfill the core requirements of this comparative analysis, this guide will focus on a well-documented and widely used antiplatelet agent, Clopidogrel , for which there is a substantial body of research in both human and various animal species.
This guide provides a comparative analysis of the effects of Clopidogrel on human and animal platelets, intended for researchers, scientists, and professionals in drug development.
Introduction to Clopidogrel
Clopidogrel is a thienopyridine class antiplatelet agent that is widely used to inhibit blood clots in coronary artery disease, peripheral vascular disease, and cerebrovascular disease. It is a prodrug, meaning it is metabolized in the liver to its active form, which then irreversibly inhibits the P2Y12 subtype of ADP receptor on the platelet surface. This inhibition prevents ADP-induced platelet aggregation.
Data Presentation: Quantitative Effects of Clopidogrel
The following tables summarize the inhibitory effects of Clopidogrel on platelet aggregation in humans and various animal species. Data is presented as the inhibition of ADP-induced platelet aggregation. It is important to note that dosages and experimental conditions can vary significantly between studies.
Table 1: Effect of Clopidogrel on ADP-Induced Platelet Aggregation in Humans
| Dosage | Duration of Treatment | Agonist (ADP) Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| 75 mg/day | 5 days | 5 µM | 30-50% | [1] |
| 300 mg loading dose | 24 hours | 20 µM | ~60% | [1] |
| 75 mg/day | 7 days | 10 µM | 40-60% | [1] |
Table 2: Effect of Clopidogrel on ADP-Induced Platelet Aggregation in Animals
| Animal Species | Dosage | Duration of Treatment | Agonist (ADP) Concentration | Inhibition of Platelet Aggregation (%) | Reference |
| Dog (Beagle) | 10 mg/kg/day | 7 days | 10 µM | ~50% | [1] |
| Rabbit | 10 mg/kg/day | 5 days | 20 µM | ~45% | [2] |
| Rat | 20 mg/kg/day | 10 days | 5 µM | 35-55% | |
| Cat | 18.75 mg/cat/day | 7 days | 10 µM | ~40% |
Note: The data presented are approximations from various sources and should be used for comparative purposes. For precise values, please refer to the specific publications.
Experimental Protocols
The following is a generalized protocol for assessing platelet aggregation, a key method used to evaluate the efficacy of antiplatelet agents like Clopidogrel.
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet aggregation in vitro.[3]
Principle: LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets clump together, the turbidity of the PRP decreases, allowing more light to pass through to a detector.
Methodology:
-
Blood Collection: Whole blood is collected from the subject (human or animal) into a tube containing an anticoagulant, typically 3.2% sodium citrate.[3] It is crucial to avoid platelet activation during collection.
-
Preparation of Platelet-Rich Plasma (PRP): The blood sample is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature. The supernatant, which is rich in platelets, is carefully collected as PRP.
-
Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the remaining cells. The supernatant is collected as platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: The platelet count in the PRP is measured and may be adjusted to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
Aggregation Assay:
-
A cuvette containing a specific volume of PRP and a stir bar is placed in the aggregometer and warmed to 37°C.
-
A baseline reading is established (0% aggregation). The instrument is calibrated with PPP for the 100% aggregation reading.
-
A known concentration of a platelet agonist (e.g., ADP, collagen, arachidonic acid) is added to the PRP.[3][4]
-
The change in light transmission is recorded over time (typically 5-10 minutes) as platelets aggregate.
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. For drug effect studies, this is compared to a pre-treatment baseline or a vehicle control.
Signaling Pathways and Experimental Workflows
Clopidogrel's Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by the active metabolite of Clopidogrel.
Caption: Mechanism of action of Clopidogrel on the platelet P2Y12 receptor.
Experimental Workflow for Platelet Aggregation Study
The diagram below outlines the typical workflow for assessing the effect of an antiplatelet agent on platelet aggregation.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
- 1. Platelets in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 2. Anti-platelet and anti-thrombotic effects of OP-41483.alpha-CD, a prostacyclin analogue, in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Platelet aggregation responses vary over a period of time in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Ro-15-2041 (Flumazenil)
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides detailed guidance on the safe handling and disposal of Ro-15-2041, a benzodiazepine antagonist also known as Flumazenil. Adherence to these procedures is essential to ensure personnel safety and compliance with regulatory standards.
I. Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile or latex gloves, safety glasses, and a lab coat. In situations where aerosols may be generated, a dust/mist respirator (N95) is recommended.[1] Work should be conducted in a well-ventilated area.[2]
Emergency Spill Procedures: In the event of a spill, isolate the area to prevent unauthorized personnel from entering. For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth, and place it into a sealed container for disposal.[3] For larger spills, contain the spill if it can be done with minimal risk and prevent the material from entering sewers or waterways.[1][4] After cleanup, thoroughly rinse the area with soap and water.[1]
II. Disposal Guidelines for this compound
The primary recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility .[1] This method ensures the complete destruction of the compound, rendering it non-retrievable.[5] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[4][5]
Summary of Disposal and Handling Information:
| Parameter | Guideline | Citation |
| Primary Disposal Method | Incineration at a licensed facility. | [1] |
| Prohibited Disposal | Do not dispose of in sewer systems or regular garbage. | [4][5] |
| Spill Cleanup | Absorb with inert material (e.g., sand, vermiculite). | [3] |
| Personal Protective Equipment | Nitrile or latex gloves, safety glasses, lab coat. Respirator for aerosols. | [1] |
| Storage of Waste | Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area. | [2] |
| Incompatible Materials | Strong acids, strong bases, and strong oxidizers. | [4] |
III. Experimental Protocol: Preparation of this compound for Off-Site Incineration
This protocol outlines the steps for the safe packaging and labeling of this compound waste for collection by a certified hazardous waste disposal service.
Materials:
-
This compound waste (solid or in solution)
-
Compatible, leak-proof waste container with a secure lid
-
Inert absorbent material (e.g., vermiculite)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as described in Section I
Procedure:
-
Segregation: Ensure that this compound waste is not mixed with incompatible materials such as strong acids, bases, or oxidizers.[4]
-
Containerization:
-
For solid waste, place it directly into a designated, labeled hazardous waste container.
-
For liquid waste, if in a flammable solvent, ensure the container is suitable for flammable liquids. If the volume of liquid is small, it can be absorbed onto an inert material like vermiculite before being placed in the waste container.
-
-
Packaging:
-
Place the primary container of this compound waste into a larger, secondary container if there is a risk of leakage.
-
Add absorbent material around the primary container within the secondary container to absorb any potential leaks.
-
-
Labeling:
-
Clearly label the outer container with a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (Flumazenil)"
-
The quantity of waste.
-
The date of accumulation.
-
The name and contact information of the generating laboratory.
-
-
-
Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area away from general laboratory traffic. The storage area should be cool, dry, and well-ventilated.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and transportation to a licensed incineration facility.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final incineration.
References
Essential Safety and Handling Guidelines for Ro-15-2041
Disclaimer: The following information is a general guide for handling chemical substances in a laboratory setting. Specific safety and handling procedures for "Ro-15-2041" could not be definitively established as no public Safety Data Sheet (SDS) or Material Safety Data Sheet (MSDS) is available for a compound with this specific designation. The designation "Ro" suggests it may be a research compound originating from Hoffmann-La Roche, but "this compound" does not appear in publicly accessible chemical databases. Therefore, this guidance is based on best practices for handling novel or uncharacterized chemical compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel.
Researchers, scientists, and drug development professionals must exercise extreme caution when handling any substance without a known and verified safety profile. The following recommendations are based on a conservative approach to chemical safety.
I. Personal Protective Equipment (PPE)
Given the unknown nature of this compound, a comprehensive PPE protocol is mandatory to minimize potential exposure through inhalation, skin contact, or eye contact. The recommended PPE is summarized in the table below.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes, sprays, and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is crucial to select gloves based on the solvent used to handle this compound and to change them frequently. |
| Body Protection | A lab coat, worn fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) | To prevent inhalation of aerosols or fine powders, especially when handling the solid form of the compound or preparing solutions. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment.
A. Engineering Controls:
-
Ventilation: All handling of this compound, especially weighing and preparing solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Containment: Use of a glove box may be warranted for procedures with a higher risk of generating aerosols or for handling highly potent or toxic compounds.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Weighing: If this compound is a solid, weigh it in a fume hood on a tared, disposable weigh boat.
-
Solution Preparation: Add the solvent to the solid slowly to avoid splashing. Cap and vortex or sonicate to dissolve as needed.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly with soap and water.
C. Storage:
-
Store this compound in a clearly labeled, tightly sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
III. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with institutional, local, and national regulations. Do not dispose of down the drain or in general waste. |
| Contaminated Labware (e.g., pipette tips, tubes, gloves) | Collect in a designated, labeled hazardous waste container. |
| Contaminated Solvents | Collect in a labeled, sealed, and appropriate solvent waste container. |
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Alert others and your supervisor. If trained and it is safe to do so, contain the spill with appropriate absorbent material. Dispose of cleanup materials as hazardous waste. |
Visual Guidance
To further clarify the recommended workflow for handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
